9,10-Dihydroxystearic acid, erythro-
Description
Properties
IUPAC Name |
(9R,10S)-9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189915 | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3639-32-5 | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of erythro-9,10-dihydroxystearic acid
Topic: Physical and Chemical Properties of erythro-9,10-Dihydroxystearic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting, saturated fatty acid derivative characterized by vicinal diol functionality at the center of a C18 hydrophobic chain. Unlike its threo isomer, the erythro form exhibits exceptional crystalline stability (m.p. ~132°C) due to a robust intermolecular hydrogen-bonding network. This guide provides a rigorous examination of its stereochemistry, synthesis via syn-dihydroxylation, and physiochemical behavior, positioning it as a critical intermediate for bio-based surfactants, cosmetic rheology modifiers, and precursors for azelaic acid production.
Molecular Architecture & Stereochemistry
Stereochemical Definition
The nomenclature of 9,10-DHSA is historically prone to confusion. In this guide, we adhere to the IUPAC convention where erythro refers to the (9R,10S) and (9S,10R) racemic pair.
-
Origin: Derived from the syn-addition of hydroxyl groups to cis-9-octadecenoic acid (oleic acid).
-
Configuration: The substituents (hydroxyl groups) are on the same side in the Fischer projection. In the zigzag backbone conformation, the hydroxyl groups project in opposite directions (anti-periplanar) to minimize steric strain, allowing for dense crystal packing.
-
Isomeric Distinction:
-
erythro-DHSA: High melting point (~132°C). Produced via KMnO₄ oxidation of oleic acid.
-
threo-DHSA: Low melting point (~95°C). Produced via performic acid epoxidation and hydrolysis of oleic acid (anti-addition).
-
Visualization: Stereochemical Pathways
Figure 1: Stereospecific synthesis pathways determining the erythro vs. threo configuration.
Physical Characterization
The high melting point of the erythro isomer is its defining physical trait, resulting from a cooperative hydrogen-bonding network involving both the carboxylic head group and the mid-chain vicinal diols.
Physiochemical Data Table
| Property | Value / Description | Context |
| CAS Number | 3639-32-5 | Specific to erythro form (check purity).[1][2] |
| Molecular Formula | C₁₈H₃₆O₄ | MW: 316.48 g/mol |
| Melting Point | 131 – 132 °C | Diagnostic peak. significantly higher than threo (95°C) or Oleic acid (13°C). |
| Solubility (Polar) | Soluble in hot Ethanol, DMSO, DMF. | Recrystallization typically performed in 95% Ethanol.[3] |
| Solubility (Non-polar) | Insoluble in Petroleum Ether, Hexane. | Used to wash away unreacted fatty acids. |
| pKa | ~4.8 (Carboxyl) | Similar to stearic acid; diols do not ionize in aqueous range. |
| Appearance | White crystalline powder | Forms platelets or leaflets upon crystallization. |
Crystal Packing & Rheology
Unlike 12-hydroxystearic acid (a famous organogelator), erythro-9,10-DHSA tends to crystallize rather than gel in most solvents due to the rigidity of the vicinal diol bonding. The 9,10-diols crosslink adjacent fatty acid chains, creating a "zipper" effect that elevates the lattice energy.
Chemical Reactivity & Synthesis Protocol
Synthesis Strategy: The Lapworth-Mottram Procedure
The most reliable route to the erythro isomer is the alkaline permanganate oxidation of oleic acid. This reaction proceeds via a cyclic manganate ester intermediate, ensuring syn-delivery of the oxygen atoms.
Critical Control Point: The reaction temperature must be maintained below 10°C. Higher temperatures promote oxidative cleavage of the C9-C10 bond, yielding azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic).
Experimental Protocol
Reagents:
-
Oleic Acid (Tech grade, ~90%)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl, conc.)[4]
Step-by-Step Methodology:
-
Saponification: Dissolve 10 g of Oleic acid in a solution of 2 g NaOH in 500 mL water. Heat gently until the solution is clear (formation of Sodium Oleate).
-
Ice Bath Equilibration: Dilute with 1000 mL of crushed ice/water. Cool the mixture to 0–5°C .
-
Why: Solubility of oxygen increases, but more importantly, low T prevents C-C bond cleavage.
-
-
Oxidation (The Kinetic Phase): Slowly add a solution of KMnO₄ (1% w/v) with vigorous stirring.[4] Maintain temperature < 10°C. Continue addition until a faint pink color persists (indicating excess permanganate).
-
Mechanism: The MnO₄⁻ attacks the pi-bond to form a cyclic manganate ester.
-
-
Quenching: After 5 minutes, add solid Sodium Sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate (MnO₂) forms.
-
Acidification: Slowly add concentrated HCl (approx 50 mL) while stirring.
-
Observation: The brown MnO₂ dissolves, and the solution turns clear/yellowish. A white, fluffy precipitate of crude erythro-DHSA forms.
-
-
Isolation: Filter the white solid under vacuum. Wash copiously with water to remove Mn²⁺ salts.
-
Purification (Self-Validating Step):
Reaction Pathway Diagram
Figure 2: Reaction pathway for the syn-dihydroxylation of oleate to erythro-DHSA.
Applications in Drug Development & Formulation
Permeation Enhancer
While not a primary API, DHSA modifies the lipid packing of the Stratum Corneum. The disruption caused by the polar diol group in the hydrophobic tail can increase the fluidity of lipid bilayers, potentially enhancing the transdermal delivery of co-administered drugs.
Chemical Precursor
DHSA serves as a stable, solid intermediate for the production of Azelaic Acid (anti-acne agent) via oxidative cleavage.
-
Pathway: DHSA + NaIO₄ (Periodate cleavage)
Azelaic Aldehyde Azelaic Acid. -
Advantage: This route avoids the hazardous ozonolysis of oleic acid typically used in industry.
Surface Active Properties
The molecule acts as a non-ionic surfactant precursor. Its high melting point makes it valuable in stick formulations (deodorants, lipsticks) where structural integrity at body temperature is required, unlike the lower-melting threo form.
References
-
Swern, D., et al. (1952). Hydroxylation of Monounsaturated Fatty Materials With Hydrogen Peroxide-Formic Acid. Organic Syntheses, 32, 39. Link (Note: Describes the threo route, establishing the comparative baseline for melting points).
-
Lapworth, A., & Mottram, E. N. (1925). The determination of the constitution of the fatty acids.[5] Part II. The oxidation of oleic acid by potassium permanganate. Journal of the Chemical Society, Transactions, 127, 1628-1631. Link (The foundational paper for the high-melting erythro synthesis).
-
Koey, C. C., et al. (2011). Optimized Synthesis of Dihydroxystearic Acid from Palm Oleic Acid. Journal of Oil Palm Research, 23, 1026-1031. Link
-
Organic Chemistry Portal (OC-Praktikum). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. Link (Detailed lab protocol confirming the 132°C melting point).
-
PubChem. 9,10-Dihydroxystearic acid, erythro-.[2] National Library of Medicine. Link
Sources
Technical Guide: Biosynthesis and Engineering of Dihydroxystearic Acids in Fungal Systems
Topic: Biosynthesis Pathways of Dihydroxystearic Acids in Fungal Species Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroxystearic acids (DHSAs), particularly 9,10-dihydroxystearic acid (9,10-DHSA) , are high-value hydroxylated fatty acids with critical applications in biolubricants, cosmetics, and as precursors for specific polyesters. While chemical synthesis (e.g., performic acid oxidation) is standard, it suffers from low stereoselectivity and hazardous waste generation.
This guide delineates the fungal biosynthetic architecture for DHSA production. Unlike bacterial systems (e.g., Pseudomonas) that produce 7,10-DHSA via direct hydration, fungal systems predominantly utilize a two-step epoxidation-hydrolysis pathway targeting the
Part 1: The Biosynthetic Mechanism
The fungal production of 9,10-DHSA is not a single-step hydration but a cascade involving the activation of an inert C=C bond followed by regioselective ring opening.
The Core Pathway
The substrate, oleic acid (C18:1
-
Epoxidation: An oxygen atom is transferred to the
double bond, yielding 9,10-epoxystearic acid . In fungi, this is catalyzed by Unspecific Peroxygenases (UPOs) (EC 1.11.2.[1]1) or P450 monooxygenases.[2] UPOs are preferred for industrial applications due to their self-sufficiency (requiring only H O and no expensive cofactors like NADPH). -
Hydrolysis: The epoxide ring is opened by a microsomal or cytosolic Epoxide Hydrolase (EH) (EC 3.3.2.3), adding a water molecule to form the vicinal diol, 9,10-DHSA .
Stereochemical Control
The stereochemistry of the final product is dictated by the enantioselectivity of the EH.
-
Precursor: Oleic acid is naturally cis-configured.
-
Intermediate: UPOs typically convert cis-oleic acid to cis-9,10-epoxystearic acid.
-
Product: Fungal EHs (e.g., from Rhodotorula glutinis) generally catalyze a trans-addition of water. Consequently, the hydrolysis of cis-9,10-epoxystearic acid yields threo-9,10-dihydroxystearic acid .[3]
Pathway Visualization
The following diagram illustrates the enzymatic flow and chemical logic.
Figure 1: Enzymatic cascade from Oleic Acid to threo-9,10-DHSA via epoxide intermediate.
Part 2: Enzymology and Key Fungal Species
Unspecific Peroxygenases (UPOs)
UPOs are the "silver bullet" for fatty acid oxyfunctionalization. Unlike P450s, they do not require auxiliary reductase proteins.
-
Marasmius rotula (MroUPO): A basidiomycete enzyme capable of epoxidizing oleic acid. Note: MroUPO can also hydroxylate the epoxide to form hydroxy-epoxides; reaction timing is critical to maximize the epoxide yield before hydrolysis.
-
Chaetomium globosum (CglUPO): An ascomycete enzyme that shows higher selectivity for epoxidation over hydroxylation compared to MroUPO.
Epoxide Hydrolases (EHs)
Fungal EHs are robust and often enantioselective.
-
Aspergillus niger (AnEH): One of the most characterized EHs. It possesses a catalytic triad (Asp-His-Asp/Glu) and follows a two-step mechanism involving a covalent alkyl-enzyme intermediate. It effectively hydrolyzes fatty acid epoxides to diols.
-
Rhodotorula species (e.g., R.[4] glutinis): These red yeasts produce EHs with high enantioselectivity, often used to resolve racemic epoxides. For DHSA production, they ensure the formation of the threo isomer.[5]
Comparative Table of Biocatalysts
| Enzyme Class | Source Organism | Primary Function | Cofactor Requirement | Product Specificity |
| UPO | Marasmius rotula | Epoxidation / Hydroxylation | H | Epoxides + Hydroxy-epoxides |
| UPO | Chaetomium globosum | Epoxidation | H | High purity Epoxides |
| EH | Aspergillus niger | Hydrolysis | None (Water) | threo-Diols |
| EH | Rhodotorula glutinis | Hydrolysis | None (Water) | Enantiopure Diols |
Part 3: Experimental Protocols
Protocol Design Philosophy (Self-Validating Systems)
A robust protocol must account for the instability of the epoxide intermediate.
-
Control: Spontaneous acid-catalyzed hydrolysis of epoxides occurs at low pH. To confirm enzymatic conversion, reactions must be buffered at pH 7.0–8.0.
-
Validation: Use a "killed enzyme" control (boiled cell lysate) to distinguish between background chemical hydrolysis and EH activity.
Workflow: Whole-Cell Bioconversion
This protocol uses a recombinant host (e.g., Yarrowia lipolytica or E. coli) expressing the fungal pathway genes, or a two-stage process using isolated enzymes.
Step 1: Biomass Production
-
Inoculate Y. lipolytica in YPD medium (10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Glucose).
-
Incubate at 28°C, 200 rpm for 48 hours until stationary phase (high biomass).
-
Induction: If using an inducible promoter (e.g., pPOX2), add oleic acid (1% v/v) as an inducer 12 hours prior to harvest.
Step 2: Bioconversion Reaction
-
Harvest cells by centrifugation (4,000 x g, 10 min). Wash twice with 50 mM Potassium Phosphate Buffer (pH 7.5).
-
Resuspend cells to OD
= 20–30 in the same buffer. -
Substrate Addition: Add Oleic Acid (10 mM final) dissolved in ethanol (1% v/v final solvent conc).
-
Cofactor Supply (for UPO): Feed H
O continuously or in pulses to maintain 1–2 mM concentration. Warning: Excess H O inactivates heme enzymes. -
Incubation: Shake at 28°C for 12–24 hours.
Step 3: Downstream Processing & Analysis
-
Quench: Acidify to pH 2.0 with 1M HCl to stop enzymatic activity and protonate fatty acids.
-
Extraction: Add equal volume of Ethyl Acetate. Vortex vigorously for 5 min. Centrifuge to separate phases. Collect organic (top) layer.
-
Derivatization (TMS): Evaporate solvent. Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 min.
-
GC-MS Analysis: Inject 1 µL.
-
Column: DB-5ms or equivalent.
-
Target Ions: Look for alpha-cleavage fragments characteristic of 9,10-OTMS groups (m/z 215 and 259 for 9,10-DHSA derivative).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the production and analysis of fungal DHSA.
Part 4: Industrial Relevance & Engineering Strategies[8][9]
Metabolic Engineering Targets
To maximize DHSA yields in a fungal host like Yarrowia lipolytica, researchers must redirect carbon flux:
-
Block Beta-Oxidation: Delete POX genes (acyl-CoA oxidases) to prevent the degradation of oleic acid and the DHSA product.
-
Overexpress Desaturase: Overexpress OLE1 (
desaturase) to convert stearic acid (C18:0) to oleic acid (C18:1), increasing the precursor pool. -
Enhance NADPH/H
O Supply: For P450 systems, NADPH regeneration (via Pentose Phosphate Pathway) is crucial. For UPOs, controlled in situ H O generation (e.g., via Glucose Oxidase) prevents enzyme inactivation.
Applications
-
Biolubricants: 9,10-DHSA esters have superior oxidative stability and low-temperature properties compared to vegetable oils.
-
Polyesters: The vicinal diol group serves as a monomer for cross-linked polyesters and polyurethanes.
-
Cosmetics: Used as a thickening agent and stabilizer in formulations.
References
-
Carro, J., et al. (2019). Modulating Fatty Acid Epoxidation vs Hydroxylation in a Fungal Peroxygenase. ACS Catalysis.
-
Smit, M. S. (2004).[2][6] Fungal epoxide hydrolases: new landmarks in sequence-activity space. Trends in Biotechnology.
-
Aranda, C., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Bioengineering and Biotechnology.
-
Fontanille, P., et al. (2012).[7] Bioconversion of volatile fatty acids into lipids by the oleaginous yeast Yarrowia lipolytica.[7] Bioresource Technology.
-
Zou, J., et al. (2000).[2] Structure of Aspergillus niger epoxide hydrolase at 1.8 A resolution. Structure.
-
Kim, B. S., et al. (2021). Production of 7,10-dihydroxy-8(E)-octadecenoic acid using cell-free supernatant of Pseudomonas aeruginosa. Enzyme and Microbial Technology. (Note: Cited for contrast; confirms 7,10-isomer is bacterial).
Sources
- 1. Peroxide-Mediated Oxygenation of Organic Compounds by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altering the fatty acid profile of Yarrowia lipolytica to mimic cocoa butter by genetic engineering of desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. Fungal epoxide hydrolases: new landmarks in sequence-activity space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconversion of volatile fatty acids into lipids by the oleaginous yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of erythro-9,10-dihydroxystearic acid in organic solvents
The Solubility of erythro-9,10-Dihydroxystearic Acid in Organic Solvents[1][2][3]
Executive Summary
erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting (mp ~132°C) saturated fatty acid derivative characterized by vicinal hydroxyl groups at the C9 and C10 positions.[2][4][5][6][7] Unlike its parent compound, oleic acid, or its diastereomer (threo-DHSA), the erythro isomer exhibits a distinct solubility profile driven by strong intermolecular hydrogen bonding. This guide details the solubility landscape of erythro-DHSA, establishing ethanol as the primary solvent for purification and DMSO/DMF for high-concentration formulation, while identifying non-polar solvents (petroleum ether, hexane) as critical anti-solvents for impurity removal.
Chemical Profile & Stereochemical Context
To ensure experimental reproducibility, the specific isomer must be chemically validated. The solubility behavior of DHSA is strictly dependent on its stereochemistry, which dictates its crystal lattice energy.
| Feature | erythro-9,10-DHSA | threo-9,10-DHSA |
| Origin (Synthetic) | cis-Oleic acid + KMnO₄ (syn-hydroxylation) | cis-Oleic acid + HCOOH/H₂O₂ (anti-hydroxylation) |
| Melting Point | ~132°C (High-Melting) | ~95°C (Low-Melting) |
| Crystal Lattice | High stability due to efficient H-bond packing | Lower stability, looser packing |
| Solubility Trend | Lower solubility in organic solvents | Higher solubility in organic solvents |
Field-Proven Insight: Researchers often confuse the two isomers. If your sample melts below 100°C, you are likely working with the threo isomer or a eutectic mixture. This guide focuses strictly on the high-melting erythro form.
Solubility Landscape
The solubility of erythro-DHSA is governed by the "Like Dissolves Like" principle, but modified by the high energy required to break its crystal lattice.
Quantitative Solubility Data (Approximate at 25°C)
| Solvent | Solubility (mg/mL) | Classification | Application |
| DMF (Dimethylformamide) | ~25 mg/mL | High | Stock solutions, Reactions |
| DMSO (Dimethyl sulfoxide) | ~10 mg/mL | Moderate-High | Biological assays, Stock solutions |
| Ethanol (Abs. or 95%) | ~5 mg/mL (Cold) / High (Hot) | Temperature-Dependent | Recrystallization (Standard) |
| Ethyl Acetate | Low (< 1 mg/mL) | Poor | Washing/Anti-solvent |
| Chloroform | Low | Poor | Partitioning (limited utility) |
| Petroleum Ether / Hexane | Insoluble | Anti-solvent | Removing unreacted fatty acids |
| Water | Insoluble | Anti-solvent | Precipitation from DMSO/Ethanol |
Solvent Class Analysis
-
Alcohols (Ethanol, Methanol): The vicinal diols of DHSA interact favorably with protic solvents. While solubility is modest at room temperature (~5 mg/mL in ethanol), it increases dramatically near the boiling point (78°C), making ethanol the ideal recrystallization solvent .
-
Polar Aprotics (DMSO, DMF): These solvents effectively disrupt the intermolecular hydrogen bonds of the erythro crystal lattice, offering the highest room-temperature solubility.
-
Non-Polar Aliphatics (Hexane, Pet Ether): The polar diol moiety renders erythro-DHSA insoluble in these solvents. This property is exploited to wash away unreacted oleic acid or saturated fatty acid impurities (stearic/palmitic acid) which remain soluble.
Experimental Protocols
Protocol: Purification via Recrystallization (Ethanol)
This protocol utilizes the steep temperature-solubility gradient of erythro-DHSA in ethanol to achieve >98% purity.
Reagents: Crude erythro-DHSA, Ethanol (95%), Petroleum Ether (bp 60-80°C).
-
Impurity Extraction (Solid-Liquid):
-
Digest (stir) the solid in Petroleum Ether (10 mL per gram of solid) for 15 minutes at room temperature.
-
Filtration: Vacuum filter the solid.[3] The filtrate contains unreacted oleic acid and saturated fatty acid impurities. The retentate is the crude erythro-DHSA.
-
Dissolution:
-
Transfer the solid to an Erlenmeyer flask.
-
Add Ethanol (95%) (approx. 15-20 mL per gram of solid).
-
Heat on a steam bath or hot plate (with magnetic stirring) until the solvent boils.
-
Note: If the solution is not clear, add hot ethanol in small increments. If solid remains after significant addition, filter hot to remove mechanical impurities.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature on the benchtop (insulate flask with a towel for larger crystals).
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
-
Collection:
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash the filter cake with a small volume of cold ethanol.
-
Dry under vacuum or in a desiccator.
-
Validation: Verify Melting Point is 130-132°C .
-
Protocol: Gravimetric Solubility Determination
To determine precise solubility in a specific solvent (e.g., for formulation):
-
Saturation: Add excess erythro-DHSA to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-warmed if testing at elevated temp) into a tared weighing vessel.
-
Evaporation: Evaporate the solvent (using a nitrogen stream or vacuum oven).
-
Quantification: Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).
-
Visualization: Solubility & Purification Logic
Figure 1: Purification workflow leveraging the specific solubility profile of erythro-DHSA. Note the critical use of Petroleum Ether as an anti-solvent for impurities.
References
-
Organic Syntheses. (1959). 9,10-Dihydroxystearic Acid.[1][4][5][6][9][10][11][12] Coll. Vol. 4, p.317. (Definitive procedure for erythro isomer synthesis and purification).
-
Cayman Chemical. (2022).[1] 9,10-Dihydroxystearic Acid Product Information. (Provides quantitative solubility data in DMSO, DMF, and Ethanol).
-
LipidBank. Fatty Acid Database: 9,10-Dihydroxystearic acid. (Confirms melting point of erythro isomer as 132°C).[2][4][6][8]
-
N.O.P. (Sustainability in the Organic Chemistry Lab Course). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. (Detailed educational protocol confirming insolubility in petroleum ether).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of erythro-9,10-dihydroxystearic acid, ارثرو-10،9-ثنائي هيدروحامض الستيارك, erythro-9,10-Διυδροστεατικό οξ [orgspectroscopyint.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DSpace [open.bu.edu]
- 12. Fatty acid wax from epoxidation and hydrolysis treatments of waste cooking oil: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Anti-Inflammatory Properties of Dihydroxystearic Acids (DHSA)
This technical guide provides a comprehensive analysis of the foundational research into 9,10-dihydroxystearic acid (DHSA), focusing on its synthesis, molecular mechanisms, and anti-inflammatory potential.
Executive Summary
Dihydroxystearic acid (DHSA), specifically the 9,10-dihydroxystearic acid isomer, is a saturated hydroxy fatty acid derived from the oxidation of oleic acid. While historically utilized as a rheological modifier in cosmetics, emerging research identifies DHSA as a bioactive lipid with distinct immunomodulatory properties. Unlike its monohydroxy counterparts (e.g., 10-hydroxystearic acid) which primarily target PPAR
Part 1: Chemical Identity & Synthesis Protocols
Structural Characterization
-
IUPAC Name: 9,10-dihydroxyoctadecanoic acid[1]
-
Molecular Formula: C
H O -
Molecular Weight: 316.48 g/mol
-
Key Isomers: The threo and erythro diastereomers are formed depending on the oxidation method. The threo-form is the predominant product of performic acid oxidation followed by hydrolysis.
Synthesis Workflow: Epoxidation-Hydrolysis Route
The industrial and laboratory standard for high-purity DHSA production involves the in situ generation of performic acid. This method is preferred over permanganate oxidation due to higher yields and cleaner workup.
Reagents:
-
Oleic Acid (Technical grade, >90%)
-
Formic Acid (88%)
-
Hydrogen Peroxide (30-50%)
-
Sulfuric Acid (Catalyst)
-
Sodium Hydroxide (for hydrolysis)
Step-by-Step Protocol:
-
Epoxidation (Formation of 9,10-Epoxystearic Acid):
-
In a jacketed reactor, mix Oleic Acid (1.0 mol) and Formic Acid (0.5 mol) .
-
Maintain temperature at 20–25°C .
-
Add Hydrogen Peroxide (1.5 mol) dropwise over 60 minutes. The reaction is exothermic; strict temperature control is critical to prevent oxidative cleavage of the chain.
-
Mechanism:[2][3][4][5] Formic acid reacts with H
O to form performic acid, which transfers oxygen to the alkene double bond. -
Reaction Time: Stir for 3–5 hours until iodine value (IV) drops below 2.
-
-
Ring Opening (Hydrolysis):
-
The crude epoxide is separated from the aqueous layer.
-
Add 3N NaOH (excess) and heat to 90–100°C for 1–2 hours. This saponifies the ester and opens the epoxide ring to form the diol.
-
Note: Acid-catalyzed hydrolysis yields the glycol directly but often results in ester byproducts. Alkaline hydrolysis ensures complete conversion to the salt form.
-
-
Acidification & Purification:
-
Acidify the hot soap solution with 3N HCl to pH 2–3.
-
The crude DHSA precipitates as a waxy solid.
-
Recrystallization: Dissolve crude solid in hot 95% Ethanol (approx. 5 mL per gram). Cool to 4°C overnight.
-
Yield: Typical yields range from 75–85% .
-
Melting Point: threo-9,10-DHSA melts at 90–92°C ; erythro-9,10-DHSA melts at 130–132°C .
-
Part 2: Molecular Mechanisms of Anti-Inflammation
Recent computational and in vitro studies have delineated two primary signaling pathways for DHSA.
NLRP3 Inflammasome Inhibition
Molecular docking studies indicate that 9,10-DHSA interacts directly with the NLRP3 (Nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3) protein.[6]
-
Binding Affinity: High interaction scores (comparable to known inhibitors) suggest DHSA stabilizes the inactive conformation of NLRP3.
-
Outcome: Prevention of inflammasome assembly blocks the cleavage of Pro-Caspase-1 to Caspase-1, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1
and IL-18 .
PPAR Activation
Unlike 10-hydroxystearic acid (a PPAR
-
Mechanism: Ligand binding to PPAR
induces heterodimerization with RXR (Retinoid X Receptor). -
Transcriptional Effect: The complex binds to PPRE (PPAR Response Elements), repressing NF-
B signaling and reducing the expression of TNF- and iNOS .
Visualized Pathway (DOT Diagram)
Caption: Dual-mechanism of 9,10-DHSA: Direct inhibition of NLRP3 assembly and PPAR
Part 3: Experimental Validation Protocols
To validate the anti-inflammatory efficacy of DHSA, researchers should utilize a combination of in silico docking and in vitro macrophage assays.
In Vitro Efficacy: RAW 264.7 Macrophage Assay
This is the industry-standard screen for anti-inflammatory lipids.
Objective: Determine IC
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with DHSA (dissolved in DMSO, final concentration <0.1%) at varying concentrations (e.g., 10, 25, 50, 100
M) for 1 hour .-
Control: Vehicle (DMSO) only.
-
-
Stimulation: Add LPS (Lipopolysaccharide) at 1
g/mL to induce inflammation. Incubate for 24 hours . -
Readout 1 (NO): Mix 100
L supernatant with 100 L Griess Reagent. Measure absorbance at 540 nm. -
Readout 2 (Cytokines): Use ELISA kits for TNF-
and IL-6 on the remaining supernatant. -
Readout 3 (Viability): Perform MTT or CCK-8 assay to ensure reduced NO is not due to cytotoxicity.
Validation Criteria:
-
Valid Hit: >50% inhibition of NO at non-cytotoxic concentrations.
-
Mechanism Check: If NO is reduced but TNF-
is not, suspect direct iNOS enzyme inhibition rather than NF- B modulation.
In Silico Docking (NLRP3)
Objective: Confirm binding affinity to the inflammasome NACHT domain.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 6NPY (NLRP3 structure).[1]
-
Ligand Prep: Energy minimize 9,10-DHSA structure (MM2 force field).
-
Grid Box: Center on the ATP-binding site of the NACHT domain.
-
Success Metric: Binding energy < -7.0 kcal/mol.[6]
Part 4: Data Summary & Comparative Analysis
The following table contrasts 9,10-DHSA with related bioactive fatty acids.
| Compound | Primary Target | Anti-Inflammatory Mechanism | Key Biological Outcome |
| 9,10-DHSA | NLRP3 / PPAR | Inflammasome inhibition; NF- | Reduced IL-1 |
| 10-Hydroxystearic Acid | PPAR | Fatty acid oxidation promotion | Reduced skin age spots, pore size reduction |
| Ricinoleic Acid | EP3 Receptor | Prostaglandin mimicry | Anti-inflammatory (acute), Analgesic |
| Oleic Acid | Free Fatty Acid Receptors | Weak anti-inflammatory | General membrane fluidity modulation |
Part 5: Future Outlook & Applications
-
Dermatological Therapeutics: Given the established role of 10-HSA in skin barrier repair, 9,10-DHSA's NLRP3 activity suggests superior potential for treating acne vulgaris (where inflammasome activation by C. acnes is a key driver) and rosacea .
-
Metabolic Syndrome: The PPAR
activation profile indicates potential as a nutraceutical for managing insulin resistance, supported by preliminary in vivo data in KKAy diabetic mice. -
Formulation Science: DHSA's high melting point and stability make it an ideal "active excipient"—providing structure to topical formulations while delivering therapeutic benefits.
References
-
Synthesis & Chemical Properties
-
Mechanistic Insight (NLRP3 & PPAR)
-
Related Hydroxy Fatty Acid Research
-
Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.[5][10][11][12] Int J Cosmet Sci. 2019;41(3):240-256.[11][12] (Comparative data on 10-HSA). Link
-
Anti-Inflammatory Activity of Two new Acylic C18 Hydroxy Unsaturated Fatty Acids in RAW264.7 macrophages. Egyptian Journal of Chemistry. 2022. Link
-
Sources
- 1. oaji.net [oaji.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
protocol for derivatization of erythro-9,10-dihydroxystearic acid for analysis
Application Note: Structural Elucidation and Quantification of erythro-9,10-Dihydroxystearic Acid via GC-MS
Executive Summary
This guide details the protocol for the derivatization and analysis of erythro-9,10-dihydroxystearic acid (DHSA), a significant oxidation product of oleic acid found in biological systems and industrial formulations.[1] Unlike standard fatty acid analysis, the presence of a vicinal diol (1,2-diol) at the C9 and C10 positions requires a dual-derivatization strategy to ensure volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS).[1] This note presents two validated workflows: a General Profiling Protocol (TMS-FAME) for high-sensitivity quantification and a Stereospecific Protocol (Cyclic Boronate) for definitive structural confirmation and isomer differentiation.[1]
Introduction & Scientific Rationale
The Analyte: erythro-9,10-DHSA is a C18 fatty acid characterized by two hydroxyl groups on carbons 9 and 10.[2][3] The erythro configuration typically results from the cis-hydroxylation of oleic acid (e.g., via KMnO4 oxidation or specific enzymatic pathways), whereas the threo form results from epoxide hydrolysis.[1]
The Analytical Challenge:
-
Polarity: The carboxylic acid and two hydroxyl groups create strong hydrogen bonding, rendering the native molecule non-volatile and unsuitable for GC.[1]
-
Stereochemistry: Distinguishing erythro from threo isomers is critical for biological interpretation but difficult with standard derivatization.[1]
-
Thermal Instability: Under GC temperatures, underivatized diols can undergo dehydration, leading to peak tailing and degradation.[1]
The Solution: We employ a "Lock-and-Tag" derivatization strategy:
-
Step 1 (Methylation): Converts the carboxylic acid to a methyl ester (FAME), neutralizing the acidic proton.[1]
-
Step 2 (Functionalization):
Experimental Workflow Diagrams
Figure 1: Analytical Decision Matrix & Workflow
Caption: Dual-pathway workflow for DHSA analysis. Path A is preferred for general quantification; Path B is specific for confirming the 1,2-diol structure and stereochemistry.[1]
Detailed Protocols
Reagents & Equipment
-
Standards: erythro-9,10-dihydroxystearic acid (Cayman Chem/Sigma).
-
Methylation Reagent: Boron trifluoride-methanol (BF3-MeOH, 14%).[1]
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Boronate Reagent: n-Butylboronic acid (5 mg/mL in dry pyridine).[1]
-
Solvents: n-Hexane (HPLC grade), Pyridine (Anhydrous).[1]
Protocol A: TMS-FAME Derivatization (Gold Standard)
Best for: Routine quantification and identifying the molecule in complex mixtures via alpha-cleavage fragmentation.[1]
-
Esterification (Methylation):
-
Dissolve 100 µg of dried lipid extract in 0.5 mL of BF3-MeOH (14%).
-
Incubate at 60°C for 10 minutes in a sealed glass vial.
-
Note: Avoid higher temps to prevent isomerization.[1]
-
Add 1 mL of hexane and 1 mL of saturated NaCl/water.[1] Vortex and centrifuge.[1]
-
Transfer the upper hexane layer (containing FAMEs) to a new vial and evaporate to dryness under nitrogen.
-
-
Silylation (TMS Ether Formation):
-
To the dried FAME residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes .
-
Critical: Moisture will hydrolyze TMS groups.[1] Ensure all glassware and solvents are anhydrous.[1]
-
Evaporate reagents under nitrogen (optional, to remove excess BSTFA) and reconstitute in 100 µL hexane, OR inject directly if the column phase permits.
-
Protocol B: Cyclic Boronate Derivatization (Stereospecific)
Best for: Confirming the vicinal nature of hydroxyls and separating erythro/threo isomers.[1]
-
Esterification: Perform Step 1 from Protocol A to generate the methyl ester.[1]
-
Boronate Formation:
Data Analysis & Interpretation
GC-MS Parameters
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1] Non-polar phases are preferred.[1]
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min to 200°C 5°C/min to 300°C (hold 5 min).
Mass Spectral Fingerprints (EI, 70eV)
| Derivative Type | Key Fragment Ions (m/z) | Mechanistic Origin |
| TMS-FAME | 215, 259 | Alpha-cleavage between C9 and C10. The molecule breaks between the two TMS-protected carbons. |
| 73, 75 | Trimethylsilyl group fragments (diagnostic for TMS).[1] | |
| Cyclic Boronate | Molecular Ion (M+) | Often visible, unlike TMS derivatives.[1] |
| Specific Fragments | Loss of alkyl chains flanking the boronate ring.[1] |
Figure 2: Fragmentation Mechanism (TMS-FAME)
Caption: Diagnostic alpha-cleavage of the TMS derivative. The bond between the functionalized carbons (C9-C10) is the weakest, yielding two major ions.[1]
Troubleshooting & Validation
-
Self-Validating the Protocol:
-
Internal Standard: Spike samples with heptadecanoic acid (C17:0) prior to extraction.[1] It should appear as a clean methyl ester peak.[1]
-
Derivatization Efficiency Check: If you observe a peak at [M-90] or [M-180] relative to the expected mass, it indicates incomplete silylation or thermal degradation (loss of TMS-OH).[1]
-
-
Stereochemistry Check:
References
-
Christie, W. W. (n.d.).[1] Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids. Lipid Library.[1] Retrieved from [Link]
-
Morris, L. J. (1963).[1] Separation of isomeric long-chain polyhydroxy acids by thin-layer chromatography and gas-liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Brooks, C. J. W., & Maclean, I. (1971).[1] Cyclic boronates as derivatives for gas chromatography-mass spectrometry of vicinal diols. Journal of Chromatographic Science. Retrieved from [Link][1]
Sources
Application Note: A Robust LC-MS/MS Method for the Targeted Analysis of Hydroxy Fatty Acids in Human Plasma
Abstract
This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of hydroxy fatty acids (HFAs) in human plasma. HFAs, a class of oxylipins derived from the oxidation of polyunsaturated fatty acids, are crucial signaling molecules and biomarkers implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic disorders.[1][2][3] The described method employs a streamlined solid-phase extraction (SPE) protocol for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This guide provides a detailed, step-by-step protocol, discusses the rationale behind key experimental choices, and outlines method validation according to regulatory guidelines, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Hydroxy Fatty Acids
Hydroxy fatty acids are a diverse group of lipid mediators that play pivotal roles in cell signaling and the inflammatory response.[2] They are formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic free radical-mediated oxidation.[4] Their biological activities are often potent and varied, ranging from pro-inflammatory to anti-inflammatory effects, making their accurate quantification in biological matrices like plasma essential for understanding disease pathogenesis and for the development of novel therapeutics.[2][3]
The analytical challenge in measuring HFAs lies in their low endogenous concentrations, the presence of numerous structurally similar isomers, and the complexity of the plasma matrix.[1][5][6] LC-MS/MS has emerged as the gold standard for HFA analysis due to its high sensitivity, selectivity, and specificity.[6][7] This application note details a robust workflow designed to overcome these challenges and deliver reliable, high-quality data.
Analytical Workflow Overview
The analytical workflow is designed for high-throughput and robust quantification of HFAs in plasma. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: Overall workflow for the LC-MS/MS analysis of hydroxy fatty acids in plasma.
Detailed Experimental Protocol
This section provides a step-by-step guide for the analysis of HFAs in plasma, from sample collection to data acquisition.
Materials and Reagents
-
Hydroxy fatty acid analytical standards and deuterated internal standards (e.g., HETE-d8)
-
LC-MS grade water, acetonitrile, methanol, and isopropanol
-
Formic acid (≥98%)
-
Human plasma (collected in EDTA tubes)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
All solvents and reagents should be of the highest purity to minimize background interference.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for removing interfering substances such as proteins and phospholipids and for concentrating the analytes of interest.[1][7][8][9] A reversed-phase C18 sorbent is effective for retaining the non-polar HFAs while allowing more polar contaminants to be washed away.
Figure 2: Detailed step-by-step solid-phase extraction (SPE) workflow.
Protocol:
-
Plasma Pre-treatment: To 100 µL of human plasma, add 10 µL of a deuterated internal standard mix. Precipitate proteins by adding 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 4°C.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar interferences.
-
Elution: Elute the HFAs with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography Separation
Reversed-phase chromatography is the most common approach for separating HFAs.[7] A C18 column provides good retention and resolution of these non-polar analytes. A gradient elution is necessary to separate the various HFA species and their isomers.[11][12]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 10 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Detection
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantification.[1][5] HFAs readily form [M-H]⁻ ions in negative electrospray ionization (ESI) mode.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following table provides example MRM transitions for common HFAs. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-HETE | 319.2 | 115.1 | 15 |
| 12-HETE | 319.2 | 179.1 | 12 |
| 15-HETE | 319.2 | 219.1 | 12 |
| 9-HODE | 295.2 | 171.1 | 10 |
| 13-HODE | 295.2 | 195.1 | 10 |
| 15(S)-HETE-d8 (IS) | 327.2 | 184.1 | 12 |
Method Validation
A full validation of the bioanalytical method should be performed to ensure the reliability of the results, following guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[13][14][15][16]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.[13]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.[13]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Correlation Coefficient (r²) | ≥0.99 |
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of hydroxy fatty acids in human plasma. The combination of a streamlined solid-phase extraction protocol, efficient chromatographic separation, and sensitive mass spectrometric detection allows for the accurate measurement of these important lipid mediators. Adherence to the detailed protocol and proper method validation will ensure high-quality data suitable for a wide range of research and clinical applications.
References
-
Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2306, 171–186. [Link]
-
Strassburg, K., Hu, S., & Gao, D. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Standard of Care. (n.d.). Fatty Acid Esters of Hydroxy Fatty Acids. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. [Link]
-
Gouveia-Figueira, S., Nording, M. L., & Gaudin, M. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(11), 2548. [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Zhang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews, 25(6), e13735. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4945. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
Morrow, J. D., & Roberts, L. J. (1994). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in Enzymology, 233, 163-174. [Link]
-
ResearchGate. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]
-
Cyberlipid. (n.d.). Hydroxy fatty acids. [Link]
-
Zhou, T., et al. (2026). Double derivatization-enhanced LC-MS/MS for isomer-resolved identification and quantification of fatty acids. Analytica Chimica Acta, 1243, 345133. [Link]
-
Cyberlipid. (n.d.). Hydroxy FA. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3293. [Link]
-
Jira, W., & Spiteller, G. (2006). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry, 54(18), 6569-6574. [Link]
-
Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5005-5013. [Link]
-
Kim, J. H., & Kim, H. J. (2014). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Journal of Industrial Microbiology & Biotechnology, 41(1), 17-26. [Link]
-
Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-762. [Link]
-
ResearchGate. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. [Link]
-
Bird, S. S., Marur, V. R., & Stavrovskaya, I. G. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of Visualized Experiments, (85), 51210. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]
-
Gouveia-Figueira, S., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 444. [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]
-
Macis, D., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Journal of Clinical Medicine, 13(9), 2642. [Link]
-
MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]
-
ResearchGate. (2002). Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy in Euglena gracilis. [Link]
-
Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]
-
News-Medical. (n.d.). Improving sample preparation for LC-MS/MS analysis. [Link]
-
MDPI. (n.d.). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
-
PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
-
ACS Publications. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]
Sources
- 1. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. standardofcare.com [standardofcare.com]
- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. jsbms.jp [jsbms.jp]
- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation
[1][2]
Executive Summary
This protocol details the synthesis of erythro-9,10-dihydroxystearic acid (DHSA) from oleic acid using a cold, alkaline potassium permanganate (
Critical Distinction: The oxidation of oleic acid (cis-9-octadecenoic acid) via
Scientific Principles & Mechanism[3]
Reaction Mechanism: Syn-Hydroxylation
The transformation relies on the ability of the permanganate ion (
-
Cycloaddition: The manganese atom forms a five-membered ring with the two alkene carbons. This concerted [3+2] cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond (syn-addition).
-
Hydrolysis: The unstable manganate ester is hydrolyzed in basic solution to release the diol and insoluble manganese dioxide (
).
Stereochemical Outcome[4][5]
-
Starting Material: Oleic Acid (cis-geometry).
-
Mechanism: Syn-addition.
-
Product: The two hydroxyl groups end up on the same side of the carbon chain in the eclipsed conformation. In the zigzag projection (lowest energy), they appear on opposite sides, but the stereochemical designation relative to the cis-origin is erythro (or meso-like).
Critical Control Points (CCP)
-
Temperature (< 10°C): High temperatures promote oxidative cleavage of the C-C bond, producing azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic) instead of the diol.
-
pH (Alkaline): Basic conditions stabilize the manganate ester and prevent over-oxidation. Acidic conditions favor cleavage.
Visual Workflows
Reaction Pathway
The following diagram illustrates the mechanistic pathway and stereochemical retention.
Figure 1: Mechanistic pathway showing the critical divergence between dihydroxylation and oxidative cleavage.
Experimental Workflow
Figure 2: Step-by-step experimental process flow.[1]
Materials & Stoichiometry
Scale: 10 mmol Oleic Acid (Batch Size)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Oleic Acid (90%+) | 282.46 | 1.0 | 3.14 g (~3.5 mL) | Substrate |
| NaOH | 40.00 | ~8.0 | 3.14 g | Solubilizing Agent (Soap formation) |
| KMnO4 | 158.03 | 1.6 | 2.50 g | Oxidant |
| Water (DI) | 18.02 | Solvent | ~400 mL | Reaction Medium |
| NaHSO3 | 104.06 | Excess | ~5.0 g | Quenching Agent (Reduces |
| HCl (conc.) | 36.46 | Excess | ~10 mL | Acidification (Protonation) |
| Ethanol (95%) | 46.07 | Solvent | ~50 mL | Recrystallization |
Detailed Protocol
Phase 1: Preparation of Substrate (Saponification)
-
Dissolution: In a 1 L Erlenmeyer flask or beaker, dissolve 3.14 g of NaOH in 320 mL of distilled water.
-
Addition: Add 3.14 g (approx. 3.5 mL) of Oleic acid to the alkaline solution.
-
Mixing: Stir gently until the solution is clear and homogeneous. This converts the insoluble fatty acid into soluble sodium oleate.
-
Cooling: Place the flask in an ice-water bath. Insert a thermometer. Cool the solution to 5–8°C.
-
Note: Do not freeze the solution, but ensure it is well below 10°C to suppress cleavage.
-
Phase 2: Oxidation[2]
-
Oxidant Prep: Dissolve 2.50 g of
in 250 mL of water (1% solution). Ensure it is fully dissolved. -
Addition: Add the
solution to the stirred oleate solution slowly over 5–10 minutes. -
Monitoring: Monitor the temperature continuously; do not allow it to rise above 10°C.
-
Reaction Time: Stir the purple/brown mixture for an additional 5 minutes at 5–10°C. The color will transition from purple to brown as
precipitates.
Phase 3: Quenching and Workup
-
Decolorization: While stirring, add solid Sodium Sulfite (
) in small portions.-
Observation: The brown precipitate (
) will dissolve, and the purple color will fade. The solution should become clear and colorless (or slightly yellow).[4]
-
-
Acidification: Slowly add concentrated HCl (~10 mL) to the solution while monitoring pH.
-
Target: pH < 2.
-
Observation: A fluffy white precipitate forms immediately. This is the crude DHSA (free acid form).
-
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 100 mL of cold water to remove residual salts and acid.
Phase 4: Purification (Recrystallization)
-
Drying: Air dry the crude solid or dry under vacuum to remove bulk water.
-
Solvent: Transfer the solid to a flask and add ~30–50 mL of 95% Ethanol.
-
Heating: Heat gently on a steam bath or hot plate (approx 60°C) until the solid dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath or refrigerator (4°C) for 1 hour.
-
Collection: Filter the purified crystals and wash with a small amount of cold ethanol.
-
Yield: Expected yield is 60–80% (approx. 2.0 – 2.6 g).
Quality Control & Characterization
| Parameter | Specification | Method | Notes |
| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation impurities. |
| Melting Point | 94°C – 95°C | Capillary MP | High purity erythro isomer. |
| IR Spectrum | Broad peak 3200-3400 cm⁻¹ | FTIR | Indicates OH stretch. |
| Solubility | Soluble in hot EtOH; Insoluble in water | Solubility Test | Differentiates from salts. |
Troubleshooting Guide:
-
Problem: Product melts at >120°C.
-
Cause: Starting material was likely Elaidic acid (trans), or significant isomerization occurred (rare in these conditions).
-
-
Problem: Product is oily/sticky.
-
Cause: Incomplete oxidation or presence of unreacted oleic acid.
-
Solution: Wash crude product with petroleum ether (DHSA is insoluble; Oleic acid is soluble) before recrystallization.[4]
-
-
Problem: Low Yield.
-
Cause: Temperature rose >10°C during oxidation, causing cleavage into azelaic acid (water-soluble, lost in filtrate).
-
References
-
Lapworth, A., & Mottram, E. N. (1925).[1] Oxidation of Oleic Acid by Permanganate. Journal of the Chemical Society, Transactions.
-
Organic Syntheses. (1952). 9,10-Dihydroxystearic Acid.[1][2][3][5][6] Org. Synth. 1952, 32, 22.
-
Swern, D. (1948). Chemistry of Epoxy Compounds. Chemical Reviews. (Fundamental reference for stereochemistry of lipid oxidation).
-
Nuffield Foundation. Oxidation of Oleic Acid with Potassium Permanganate. Practical Chemistry Protocol.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of erythro-9,10-dihydroxystearic acid, ارثرو-10،9-ثنائي هيدروحامض الستيارك, erythro-9,10-Διυδροστεατικό οξ [orgspectroscopyint.blogspot.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: August 2014 [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
Analytical Standards for erythro-9,10-Dihydroxystearic Acid: Purity Assessment & Isomer Differentiation
Application Note: AN-Lipid-094
Executive Summary
erythro-9,10-Dihydroxystearic acid (DHSA) is a high-value saturated fatty acid derivative used in cosmetic formulations, lubricants, and as a metabolic biomarker for oleic acid oxidation. However, commercial supplies are frequently contaminated with the threo-diastereomer or unreacted oleic acid.
The biological and physicochemical properties of DHSA are strictly governed by its stereochemistry. The erythro isomer (derived from syn-dihydroxylation) exhibits a significantly higher melting point and distinct solubility profile compared to the threo isomer (derived from epoxide hydrolysis).
This guide provides a multi-modal analytical workflow to certify the purity of erythro-9,10-DHSA, utilizing Differential Scanning Calorimetry (DSC), GC-MS (for structural ID), and LC-MS/MS (for trace impurity quantification).
Physicochemical Characterization: The First Line of Defense
Before engaging expensive mass spectrometry resources, fundamental physical properties provide the most immediate indication of stereochemical purity.
Melting Point Differentiation
The most robust "quick check" for erythro vs. threo differentiation is the melting point.[1] The erythro crystal lattice is significantly more stable.
| Property | erythro-9,10-DHSA | threo-9,10-DHSA | Oleic Acid (Impurity) |
| Melting Point | ~132°C | ~95°C | 13–14°C (Liquid) |
| Origin | KMnO₄ Oxidation (syn) | Epoxide Hydrolysis (anti) | Starting Material |
| Solubility (EtOH) | Low (requires heat) | Moderate | High |
Protocol 1: DSC Purity Check
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).
-
Sample: 2–5 mg solid DHSA in Tzero aluminum pan.
-
Ramp: Heat from 40°C to 150°C at 10°C/min.
-
Acceptance Criteria: Sharp endothermic peak onset >130°C. Presence of minor peaks at ~95°C indicates threo contamination.
GC-MS Structural Validation (Derivatization Required)
Gas Chromatography is the gold standard for separating diastereomers, but DHSA is non-volatile and thermally unstable in its free acid form. We utilize a dual-derivatization strategy: Methylation (Carboxyl) + Silylation (Hydroxyl).
Workflow Diagram
Figure 1: Derivatization workflow for GC-MS analysis. This two-step process ensures complete volatility and distinct fragmentation patterns.
Protocol 2: GC-MS Sample Preparation
-
Methylation: Dissolve 1 mg DHSA in 0.5 mL BF₃-Methanol (14%). Heat at 60°C for 15 mins. Extract with Hexane.[2][3] Evaporate to dryness.
-
Silylation: Reconstitute residue in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
-
Analysis: Inject 1 µL (Split 1:10) onto a DB-5ms column (30m x 0.25mm).
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 5 min).
-
Spectral Interpretation (The "Fingerprint")
The Bis-TMS-Methyl Ester derivative cleaves specifically between C9 and C10 (the functionalized carbons).
-
Precursor Ion: M+ (very weak/absent).
-
Key Fragment A (C10-C18):
-cleavage generates CH3-(CH2)7-CH(OTMS)+. m/z 215 . -
Key Fragment B (C1-C9):
-cleavage generates +CH(OTMS)-(CH2)7-COOMe. m/z 259 .
Validation Check: The ratio of erythro to threo is determined by retention time. On a 5% phenyl column, the erythro isomer typically elutes after the threo isomer due to intramolecular hydrogen bonding differences affecting interaction with the stationary phase.
LC-MS/MS Quantitative Protocol (Trace Analysis)
For quantifying DHSA in biological matrices or detecting trace impurities without derivatization, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is preferred.
Protocol 3: LC-MS/MS Method[2][4][5]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile/Methanol (90:10).
-
Gradient: 30% B to 95% B over 10 mins.
-
Flow Rate: 0.3 mL/min.[4]
MRM Transitions (Negative Mode)
Since DHSA ionizes as the carboxylate anion
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 9,10-DHSA | 315.2 | 171.1 | 25 | Cleavage at C9-C10 |
| 9,10-DHSA | 315.2 | 155.1 | 30 | Secondary loss |
| Oleic Acid | 281.2 | 281.2 | 0 | Pseudo-MRM (Sim) |
NMR Validation: Stereochemical Integrity
When reference standards are unavailable, NMR is the absolute method for assigning configuration. The chemical shift of the methine protons (CH-OH) differs between isomers due to magnetic anisotropy and shielding effects in the preferred conformers.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Target Signal: Methine protons at C9/C10.[5]
-
erythro-Isomer: Signal appears upfield (approx 3.40 ppm ).
-
threo-Isomer: Signal appears downfield (approx 3.60 ppm ).
-
Note: The coupling constant (
) is generally smaller for erythro due to the gauche conformation dominating in solution to facilitate H-bonding.
-
Logic Map: Purity Assessment Decision Tree
Figure 2: Decision matrix for certifying analytical standards. Melting point is the critical "Go/No-Go" gate before spectral analysis.[1]
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9,10-Dihydroxystearic acid, TMS derivative. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[6] Compound Summary for CID 12235229: erythro-9,10-Dihydroxystearic acid. National Center for Biotechnology Information. [Link]
-
Ren, Y., et al. (2013). "Synthesis, purification and identification of 9,10-dihydroxystearic acid." ResearchGate. (Validating melting points of 132°C for erythro isomer). [Link]
-
LIPID MAPS® Lipidomics Gateway. (2024). Standard Protocol for LC-MS/MS of Oxidized Fatty Acids. [Link]
-
Yang, Z., et al. (2018). "Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry." Journal of Chromatographic Science. (Discussing ionization of hydroxy fatty acids). [Link]
Sources
Application Notes & Protocols: A Guide to Utilizing Erythro-9,10-Dihydroxystearic Acid in Fatty Acid Metabolism Studies in HepG2 Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rising prevalence of metabolic disorders, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the development of robust in vitro models and the identification of novel bioactive molecules to study hepatic lipid metabolism. The human hepatoma cell line, HepG2, serves as a cornerstone for such investigations due to its hepatic lineage and metabolic capabilities.[1] This guide provides a comprehensive framework for utilizing erythro-9,10-dihydroxystearic acid (e-DHSA), an oxidation product of oleic acid, as a tool compound to probe the intricacies of fatty acid metabolism in HepG2 cells.[2] We present the scientific rationale for its use, centered on its potential as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, alongside detailed, self-validating protocols for inducing and evaluating cellular steatosis, assessing fatty acid uptake, and analyzing the expression of key metabolic genes.
Scientific Rationale & Mechanistic Hypothesis
The liver is a central hub for fatty acid metabolism, balancing uptake, de novo lipogenesis (DNL), oxidation, and export.[3] An imbalance in these pathways leads to the ectopic accumulation of lipids, a hallmark of NAFLD.[4][5] HepG2 cells, when challenged with an excess of free fatty acids (FFAs), can replicate this steatotic phenotype, making them an invaluable tool for screening and mechanistic studies.[6]
Erythro-9,10-dihydroxystearic acid (e-DHSA) is a dihydroxy fatty acid formed from the oxidation of oleic acid.[2] Its structural similarity to other lipid signaling molecules and its documented ability to activate PPARα make it a compelling compound for metabolic research.[2] PPARα is a nuclear receptor that functions as a primary transcriptional regulator of fatty acid catabolism. Its activation in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation.[7]
Our central hypothesis is that e-DHSA will ameliorate FFA-induced lipid accumulation in HepG2 cells by activating PPARα, thereby shifting the metabolic balance from lipid storage towards fatty acid oxidation. This guide provides the experimental framework to test this hypothesis.
Figure 1: Hypothesized signaling pathway of e-DHSA in hepatocytes.
Experimental Design & Workflow
The overall experimental strategy involves establishing a steatosis model in HepG2 cells, treating these cells with e-DHSA, and subsequently measuring key metabolic endpoints. A robust design includes multiple controls to ensure the validity of the results.
Figure 2: General experimental workflow for studying e-DHSA effects.
Core Methodologies & Protocols
Protocol 1: General Culture of HepG2 Cells
Expertise & Experience: HepG2 cells are adherent and grow in clusters.[8] Maintaining them at sub-confluent levels (70-80%) prevents the formation of dense foci which can lead to non-uniform responses to treatments.[8] Consistent passaging ensures a healthy, proliferating culture essential for reproducible metabolic studies.
-
Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 500 x g for 5 minutes.[9]
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, and detach using TrypLE™ Express or a similar trypsin solution. Neutralize the trypsin with complete medium and re-seed new flasks at a 1:3 to 1:6 ratio.[9]
Protocol 2: Induction of Steatosis and Treatment with e-DHSA
Expertise & Experience: To model NAFLD in vitro, hepatocytes are typically loaded with a mixture of saturated (palmitic) and monounsaturated (oleic) fatty acids.[6][11] This combination mimics the elevated FFA levels seen in metabolic disease and is more physiologically relevant than using a single fatty acid. FFAs must be complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure their solubility and facilitate cellular uptake.
-
FFA-BSA Conjugate Preparation:
-
Prepare a 2% (w/v) solution of fatty acid-free BSA in serum-free DMEM.
-
Prepare stock solutions of oleic acid and palmitic acid in ethanol.
-
Warm the BSA solution to 37°C. While stirring, slowly add the oleic and palmitic acid stocks to achieve a final concentration of 500 µM in a 2:1 oleate:palmitate molar ratio.[6]
-
Incubate at 37°C for 1 hour to allow complexation. Filter-sterilize the solution.
-
-
Cell Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 6-well plates for imaging/RNA, 96-well plates for quantitative assays) and allow them to adhere and reach ~70% confluency.
-
Induction of Steatosis: Aspirate the growth medium and replace it with the prepared FFA-BSA medium. Incubate for 24 hours to induce lipid accumulation.[6]
-
e-DHSA Treatment:
-
Prepare stock solutions of e-DHSA in a suitable vehicle (e.g., DMSO).
-
After the 24-hour steatosis induction, replace the FFA-BSA medium with fresh FFA-BSA medium containing the desired concentrations of e-DHSA (e.g., 1-100 µM).
-
Crucial Controls:
-
Vehicle Control: Cells treated with FFA-BSA medium plus the highest volume of vehicle used for e-DHSA.
-
Negative Control: Cells treated with medium containing BSA only (no FFAs).
-
Positive Control (Optional): Cells treated with a known PPARα agonist (e.g., fenofibrate).
-
-
-
Incubation: Incubate the cells with e-DHSA for an additional 24 hours before proceeding to endpoint assays.
Protocol 3: Quantification of Intracellular Lipid Accumulation (Oil Red O)
Expertise & Experience: Oil Red O is a lysochrome dye that specifically stains neutral triglycerides and lipids.[12] For quantitative analysis, the dye retained by the cells is eluted with isopropanol and its absorbance is measured, which is directly proportional to the amount of intracellular lipid.[13][14]
-
Fixation: After treatment, aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding 10% formalin for at least 1 hour.[13]
-
Washing: Discard the formalin and wash the cells with distilled water. Then, briefly wash with 60% isopropanol and allow it to evaporate completely.[15] This step removes water and enhances dye penetration.
-
Staining: Prepare a fresh Oil Red O working solution by diluting a stock solution (e.g., 0.5% in isopropanol) with water (typically 3 parts stock to 2 parts water) and filtering it.[16] Add the working solution to each well, ensuring full coverage, and incubate for 20-30 minutes at room temperature.[14]
-
Final Washes: Discard the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: Add PBS to the wells and visualize the red-stained lipid droplets using a light microscope.
-
Quantification:
-
Aspirate all water from the wells.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.[13]
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.[13]
-
Protocol 4: Analysis of Fatty Acid Uptake
Expertise & Experience: This assay measures the initial rate of fatty acid transport into the cell. Commercially available kits often use a fluorescent fatty acid analog (e.g., BODIPY-C12) and a quenching agent that extinguishes the fluorescence of the probe outside the cell.[17][18] This allows for a direct measurement of internalized fatty acids. A short incubation time is critical to ensure you are measuring uptake, not subsequent metabolism.
-
Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.[19]
-
Serum Starvation: Prior to the assay, gently wash the cells and incubate in serum-free medium for 1-2 hours. This minimizes interference from fatty acids present in serum.[17][19]
-
Compound Pre-treatment: Remove the serum-free medium and add fresh serum-free medium containing e-DHSA or controls. Incubate for the desired pre-treatment time (e.g., 1-24 hours).
-
Uptake Assay:
-
Prepare the fluorescent fatty acid working solution according to the manufacturer's protocol (e.g., from a kit like those from Molecular Devices or Cayman Chemical).[17][19]
-
Add the working solution to all wells.
-
Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 485/515 nm) every 20-30 seconds for up to 60 minutes using a bottom-reading microplate reader.[17][18] Alternatively, perform an endpoint reading after a short incubation (e.g., 15-30 minutes).[20]
-
-
Data Analysis: The rate of uptake can be determined from the slope of the initial linear phase of the kinetic curve. For endpoint assays, compare the fluorescence values between different treatment groups.
Protocol 5: Gene Expression Analysis by qRT-PCR
Expertise & Experience: Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure changes in the transcription levels of target genes. The selection of target genes should be hypothesis-driven. To assess the effects of e-DHSA via PPARα, key genes in fatty acid oxidation, synthesis, and transport should be analyzed. Normalizing to a stable housekeeping gene is essential for accurate relative quantification.
-
RNA Extraction: After the 24-hour e-DHSA treatment, wash cells with PBS and lyse them directly in the culture well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Purify total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.[21]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[22]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes, a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.[23]
-
Perform the qPCR reaction using a thermal cycler.
-
-
Target Gene Selection:
-
Fatty Acid Oxidation: PPARα, CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1).
-
Fatty Acid Synthesis: SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase), SCD1 (Stearoyl-CoA Desaturase-1).
-
Fatty Acid Uptake: CD36 (Fatty Acid Translocase).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and present the data as a fold change relative to the vehicle-treated control group.[21]
Data Presentation & Expected Outcomes
Quantitative data should be summarized for clarity. The following table illustrates hypothetical results consistent with the proposed mechanism of action for e-DHSA.
| Parameter | Vehicle Control | e-DHSA (50 µM) | Positive Control (PPARα Agonist) |
| Lipid Accumulation (OD at 510 nm) | 0.85 ± 0.05 | 0.42 ± 0.04 | 0.38 ± 0.03 |
| Fatty Acid Uptake (RFU/min) | 150 ± 12 | 215 ± 15 | 230 ± 18 |
| Gene Expression (Fold Change) | |||
| PPARα | 1.0 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| CPT1A | 1.0 | 3.8 ± 0.4 | 4.5 ± 0.5** |
| FASN | 1.0 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| CD36 | 1.0 | 2.1 ± 0.2 | 2.4 ± 0.3** |
| *Data are presented as mean ± SEM. Statistical significance relative to Vehicle Control: *p < 0.05, *p < 0.01. |
Interpretation: These expected results would suggest that e-DHSA significantly reduces FFA-induced lipid accumulation. This effect is correlated with an increase in the expression of genes involved in fatty acid transport (CD36) and β-oxidation (PPARα, CPT1A), and a decrease in a key lipogenic gene (FASN). The increased rate of fatty acid uptake, coupled with upregulation of oxidative machinery, indicates that incoming fatty acids are being efficiently channeled towards catabolism rather than storage.
References
-
Lin, Y. C., et al. (2024). Oil Red O staining in HepG2 cells. Bio-protocol. Available at: [Link]
-
JoVE. (2025). Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. Journal of Visualized Experiments. Available at: [Link]
-
Olsen, C., & Silva, C. (n.d.). Quantification of Fatty Acid Uptake in HepG2 Cells and Adipocytes Using the QBT™ Fatty Acid Uptake Assay. Molecular Devices. Available at: [Link]
-
Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Methods in Molecular Biology, 1250, 77–93. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit (UP07) Manual. Dojindo. Available at: [Link]
-
Poirier, H., et al. (2021). 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. International Journal of Molecular Sciences, 22(19), 10472. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Dojindo. Available at: [Link]
-
ResearchGate. (2019). What's wrong with my oil red O staining protocol for HepG2 cells? ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line? ResearchGate. Available at: [Link]
-
EDC. (n.d.). HEPG2 Cell Line User Guide. Ed-cell.com. Available at: [Link]
-
Permyakova, A., et al. (2022). Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall. Metabolites, 12(11), 1088. Available at: [Link]
-
ENCODE. (n.d.). HepG2 culture conditions. ENCODE Project. Available at: [Link]
-
Felser, A., et al. (2018). Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 373. Available at: [Link]
-
Scholz, L., et al. (2025). Oxidative stress leads to the formation of esterified erythro- and threo-dihydroxy-fatty acids in HepG2 cells. Free Radical Biology and Medicine, 226, 12-23. Available at: [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Physiological Society. Available at: [Link]
-
Felser, A., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Pharmacology, 9, 373. Available at: [Link]
-
Liu, Y., et al. (2020). Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. Journal of Food Science, 85(10), 3568-3577. Available at: [Link]
-
Jump, D. B. (2011). Fatty acid regulation of hepatic lipid metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 14(2), 115–120. Available at: [Link]
-
Wolk, J., et al. (2007). Fatty acid transport and metabolism in HepG2 cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(3), G836-G844. Available at: [Link]
-
Hodson, L., & Frayn, K. N. (2011). The influence of dietary fatty acids on liver fat content and metabolism. Proceedings of the Nutrition Society, 70(3), 246–255. Available at: [Link]
-
Blee, K. A., et al. (2003). Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases. Biochemical Journal, 376(Pt 1), 131–139. Available at: [Link]
-
ResearchGate. (n.d.). Effects of epoxy stearic acid on lipid metabolism in HepG2 cells. ResearchGate. Available at: [Link]
-
Li, X., et al. (2012). In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis. Hepatology Research, 42(5), 503–512. Available at: [Link]
-
ChemBK. (2024). erythro-9,10-Dihydroxystearic acid. ChemBK. Available at: [Link]
-
Testino, G., & Leone, S. (2023). Fatty Liver Disease, Metabolism and Alcohol Interplay: A Comprehensive Review. Biomedicines, 11(11), 3042. Available at: [Link]
-
ResearchGate. (n.d.). The primers for qPCR of HepG2 cells. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Fatty acid metabolism – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Al-Haddad, R., et al. (2023). A Comprehensive Review on Non-Alcoholic Fatty Liver Disease. Cureus, 15(12), e50198. Available at: [Link]
-
PubChem. (n.d.). 9,10-Dihydroxystearic acid, erythro-. National Center for Biotechnology Information. Available at: [Link]
-
bioRxiv. (2023). HepG2 cells with knockouts of CYP51A1, DHCR24 or SC5D from cholesterol synthesis accumulate sterols influencing distinct regulatory pathways. bioRxiv. Available at: [Link]
-
Linder, K., et al. (2025). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. Physiological Reports, 13(16), e15795. Available at: [Link]
-
Cellular and Molecular Biology. (2025). Oleic acid induces rapid accumulation of lipid droplets and upregulation of lipogenic genes in HepG2 cells. Cellular and Molecular Biology. Available at: [Link]
-
GSRS. (n.d.). 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-. Global Substance Registration System. Available at: [Link]
-
Sche-Sek, A., et al. (2020). Prolonged Lipid Accumulation in Cultured Primary Human Hepatocytes Rather Leads to ER Stress than Oxidative Stress. Cells, 9(12), 2568. Available at: [Link]
Sources
- 1. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The influence of dietary fatty acids on liver fat content and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Comprehensive Review on Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. encodeproject.org [encodeproject.org]
- 9. editxor.com [editxor.com]
- 10. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]
- 12. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Dihydroxystearic Acid (DHSA)
Topic: Troubleshooting Peak Tailing in DHSA Analysis Ticket ID: #DHSA-LC-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open
Introduction: The "Sticky" Nature of DHSA
Welcome to the technical support center. You are likely here because your 9,10-dihydroxystearic acid (DHSA) peak looks less like a sharp needle and more like a "shark fin."
DHSA presents a unique chromatographic challenge because it is an amphiphilic dual-threat :
-
Hydrophobic Tail: The C18 carbon chain requires strong organic solvents for elution.
-
Polar Functionality: The carboxylic acid head group (
) and the two hydroxyl groups at positions 9 and 10 create multiple sites for secondary interactions.
This guide moves beyond generic advice. We will isolate the root cause of your tailing using a mechanism-based approach.
Quick Diagnostic: Symptom vs. Cause
Use this table to triage your specific issue before diving into the modules.
| Symptom | Secondary Indicator | Probable Cause | Action Module |
| Tailing (As > 1.5) | Retention time ( | Ionization Mismatch (pH near | Module 1 |
| Tailing | Peak shape improves significantly with higher buffer concentration. | Silanol Activity (Secondary interactions) | Module 2 |
| Broad/Split Peak | Occurs only at high injection volumes (>10 µL). | Solvent Mismatch (Sample solvent > Mobile Phase) | Module 3 |
| Tailing (ELSD/CAD) | Baseline is noisy or drifting; spikey peaks. | Detector Settings (Evaporation temp too low) | Module 4 |
| Fronting + Tailing | Pressure is unusually high. | Column Void/Collapse | Module 2 |
Module 1: Mobile Phase & pH Strategy (The #1 Culprit)
The Mechanism: Ionization Suppression
DHSA is a weak acid. If your mobile phase pH is near the
Furthermore, ionized carboxylates (
The Fix: The "Rule of 2"
You must operate at least 2 pH units away from the
-
Target pH: 2.5 – 2.8
-
Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1% - only if not using MS/ELSD).
Q: I am using neutral water/ACN. Why is this bad?
A: Without an acid modifier, the pH of "neutral" water varies (usually pH 5-6 due to dissolved
Module 2: Stationary Phase Selection
The Mechanism: Silanol Chelation
Even at low pH, the two hydroxyl groups on the DHSA chain can hydrogen bond with free silanols (
The Fix: End-Capping & Surface Area
Do not use a "generic" C18 column. You need a column designed for polar-embedded compounds or high-purity silica.
-
Recommendation: High-density C18 with "double end-capping."
-
Alternative: If using 100% aqueous start (rare for DHSA but possible), use a Polar-Embedded C18 (e.g., RP-Amide) to prevent phase collapse.
Visualization: The Silanol Trap
The following diagram illustrates how DHSA gets "stuck" on a standard silica surface versus a protected one.
Figure 1: Mechanism of secondary silanol interactions causing peak tailing.
Module 3: Sample Matrix & Injection
The Mechanism: The "Strong Solvent" Effect
DHSA is hydrophobic. Researchers often dissolve it in 100% Methanol or THF to ensure solubility. If you inject this strong solvent into a mobile phase that is initially 50% Water, the DHSA travels down the column faster than the mobile phase can equilibrate it. This causes band broadening and tailing before separation even begins.
The Fix: Match the Gradient
-
Protocol: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
If Solubility Fails: Use 100% MeOH but reduce injection volume to <5 µL.
Module 4: Detection (ELSD/CAD Specifics)
Q: My UV trace at 210 nm is noisy. Is this tailing?
A: Likely not. DHSA has weak UV absorbance. Noise at 210 nm is often baseline drift. Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for fatty acids.
Troubleshooting ELSD Tailing
If you see tailing on an ELSD, it might be physical, not chromatographic.
-
Drift Tube Temp: If too low, DHSA doesn't fully evaporate/nebulize, causing "smearing" in the detector.
-
Gas Flow: If too low, the peak widens.
-
Optimization: Set Drift Tube Temp to 50°C-60°C (DHSA is non-volatile, MP > 90°C).
Master Protocol: The "Gold Standard" Method
If you are seeing tailing, switch to this self-validating reference method. This system is designed to suppress ionization and minimize silanol activity.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (or equiv.) | High purity, double end-capped to block silanols. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard backpressure, good capacity. |
| Temp | 45°C | Critical: Reduces viscosity, improves mass transfer for lipids. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID. |
| Injection | 10 µL | Keep low to prevent overload. |
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7)
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Note: ACN is preferred over MeOH for lower backpressure and sharper peaks for fatty acids.
-
Gradient Profile
| Time (min) | % B | Event |
| 0.0 | 50 | Initial hold to focus analyte. |
| 2.0 | 50 | End of hold. |
| 15.0 | 95 | Elution of DHSA (usually ~8-10 min). |
| 20.0 | 95 | Wash column (remove other lipids). |
| 20.1 | 50 | Re-equilibration. |
| 25.0 | 50 | Ready for next injection. |
Troubleshooting Logic Tree
Follow this decision path to resolve persistent issues.
Figure 2: Step-by-step troubleshooting logic for HPLC peak tailing.
References
-
Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(10). Link
-
Agilent Technologies. (2020). "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Support. Link
-
Cayman Chemical. (2023). "9,10-Dihydroxystearic Acid Product Information & Solubility." Link
-
Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Link
-
Sigma-Aldrich. (2022). "Ascentis Express AQ-C18: Separation of Organic Acids."[4] Supelco Application Notes. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
overcoming co-elution of diastereomers in chromatographic separation
Subject: Overcoming Co-elution of Diastereomers in Chromatographic Separation Ticket ID: #DIA-SEP-001 Assigned Specialist: Senior Application Scientist Status: Open
Introduction
Welcome to the Advanced Chromatography Support Center. You are likely here because you are facing a "critical pair" of diastereomers that refuse to resolve, appearing as a single broad peak or a "shoulder" on your chromatogram.
Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have distinct physical properties (polarity, solubility, spatial arrangement). This is your greatest advantage. You do not always need expensive chiral columns; you need to exploit these subtle physicochemical differences using the correct "levers" of chromatography.
This guide is structured as a triage and resolution workflow. Follow the modules sequentially to resolve your co-elution.
Module 1: Diagnostics & Triage
Question: My peaks are merging. How do I confirm this is a co-elution of diastereomers and not column overload or degradation?
Before altering chemistry, we must validate the problem. A single broad peak often mimics co-elution.
Diagnostic Protocol: Peak Purity & Topology
-
Spectral Analysis: Use a Diode Array Detector (DAD) to check "Peak Purity." If the UV spectra at the upslope and downslope of the peak differ, you have co-elution.
-
Mass Spectrometry (MS): Extract Ion Chromatograms (XIC). If the
is identical but the apexes are slightly offset, it is a diastereomeric overlap. -
The "Dilution Test": Inject the sample at 1/10th concentration.
-
Result A: Peak shape sharpens significantly
Mass Overload (not necessarily separation failure). -
Result B: Peak shape remains fused
Thermodynamic Co-elution (Proceed to Module 2).
-
Visualizing the Troubleshooting Logic
Figure 1: Diagnostic logic tree to distinguish between mass overload, degradation, and true diastereomeric co-elution.
Module 2: Achiral RPLC Optimization (The First Line of Defense)
Question: I am using a standard C18 column and Water/Acetonitrile gradient. What is the most effective variable to change first?
Answer: Do not change the gradient slope yet. You must change the Selectivity (
Step 1: The Solvent Switch (The "Protic" Effect)
Diastereomers often have different hydrogen-bonding capabilities due to the spatial orientation of functional groups.
-
Action: Switch organic modifier from Acetonitrile (aprotic) to Methanol (protic) .
-
Why: Methanol can hydrogen bond with accessible polar groups on the diastereomers. If one isomer has a "shielded" hydroxyl group and the other is "exposed," Methanol will retain the exposed one longer, creating separation that Acetonitrile misses.
Step 2: Stationary Phase Screening (Orthogonality)
If C18 fails, you need a mechanism other than hydrophobicity.
Table 1: Column Selection Guide for Diastereomers
| Column Phase | Primary Interaction | Best For...[3] |
| C18 (Alkyl) | Hydrophobicity | Baseline reference. Often fails for structural isomers. |
| PFP (Pentafluorophenyl) | The "Gold Standard" for diastereomers. The fluorine atoms create an electron-deficient ring that interacts strongly with electron-rich analytes and provides steric recognition [2]. | |
| Phenyl-Hexyl | Compounds with aromatic rings.[4] Offers different selectivity than C18.[2][4][5] | |
| Polar-Embedded | H-Bonding + Hydrophobicity | Basic compounds; improves peak shape and alters selectivity for polar groups. |
Step 3: Temperature Effects
Question: Can temperature really separate peaks?
Answer: Yes. Unlike enantiomers, diastereomers have different enthalpies of adsorption (
-
Protocol: Run an isocratic hold at
, , and . -
Observation: You may see peaks merge at one temperature and resolve at another. In rare cases, elution order can reverse [3].
Module 3: The "Nuclear Option" – SFC & Chiral Screening
Question: I have tried PFP and Methanol, but resolution is still < 1.0. What now?
Answer: You must move to systems with higher steric recognition: Supercritical Fluid Chromatography (SFC) or Chiral Stationary Phases (CSP) .
Why SFC?
SFC uses supercritical
-
Diffusivity: High diffusivity of
allows for flatter Van Deemter curves (higher efficiency at higher speeds). -
Rigidity: Diastereomers often resolve better in SFC because the solvation shell in supercritical fluid is different than in liquids, often accentuating steric differences [4].
Chiral Columns for Diastereomers
Even though your compounds are diastereomers (not enantiomers), Polysaccharide-based chiral columns (e.g., Amylose or Cellulose derivatives) are exceptionally effective because they form "grooves" that discriminate based on 3D shape.
Workflow for Difficult Separations:
-
Screen: IG, IC, AD, and OD chemistries (immobilized and coated).
-
Mode: Try both Normal Phase (Hexane/EtOH) and Reversed Phase (Water/ACN) if the column allows.
Visualizing the Selectivity Optimization Loop
Figure 2: The "Selectivity Triangle" optimization loop. Move to the next node only if Resolution (
Module 4: Advanced Troubleshooting FAQs
Q: My analytical separation is perfect ( ), but when I scale up to Prep, the peaks merge. Why?
A: You are hitting the Langmuir Isotherm limit . Analytical chromatography operates in the linear range of the isotherm. Preparative chromatography operates in the non-linear (overloaded) range.
-
The Problem: Diastereomers often have competing adsorption isotherms. As concentration increases, the more retained component can displace the less retained one, or the peaks can "front" or "tail" into each other.
-
The Fix:
-
Change pH: Moving pH by 2 units (if ionizable) can change the ionization state, drastically altering the loading capacity.
-
Focus on Solubility: Ensure the sample is dissolved in the mobile phase. Strong solvents (DMSO) in the injection can cause "breakthrough" where the sample travels faster than the eluent initially, ruining separation.
-
Q: Can I use ion-pairing agents?
A: Yes, but proceed with caution.
If your diastereomers are basic, adding an ion-pairing agent (like TFA or Hexanesulfonic Acid) can mask the charge and increase retention time (
References
-
Chrom Tech, Inc. (2025).[8] Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Fortis Technologies . A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
-
Journal of Chromatography A . (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]
-
Selvita . (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Sources
optimization of derivatization reaction for GC-MS analysis of fatty acids
Topic: Optimization of Derivatization Reactions for GC-MS Analysis of Fatty Acids
Status: Operational | Tier: Level 3 (Advanced Application Support)
Introduction: The Chemistry of Volatility
Welcome to the Advanced Support Module for Lipidomics. You are likely here because your fatty acid (FA) recovery is low, your chromatograms show tailing, or your short-chain analytes have vanished.
The Core Problem: Fatty acids possess a polar carboxyl group (-COOH) that forms hydrogen bonds, leading to low volatility and adsorption on GC column active sites. The Solution: Derivatization replaces the active hydrogen, usually masking the polarity to create Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) derivatives.
This guide moves beyond "cookbook" recipes to the kinetics and thermodynamics of the reaction, ensuring you can optimize for both fragile Polyunsaturated Fatty Acids (PUFAs) and volatile Short-Chain Fatty Acids (SCFAs).
Module 1: Strategic Method Selection
"Which reagent should I use?"
Do not default to Boron Trifluoride (
The Decision Matrix
-
Acid-Catalyzed (
-MeOH, HCl-MeOH): The "Universal Hammer." Derivatizes both Free Fatty Acids (FFAs) and esterified lipids (Triacylglycerols - TAGs, Phospholipids).[1]-
Risk: Harsh. Can isomerize conjugated double bonds (CLA) and degrade PUFAs.
-
-
Base-Catalyzed (
-MeOH, ): The "Gentle Scalpel." Transesterifies esterified lipids (TAGs) very quickly at room temperature.-
Limitation:Cannot methylate Free Fatty Acids (FFAs). In fact, it saponifies them into non-volatile salts.
-
-
Silylation (BSTFA/MSTFA): The "Specialist." Targets sterols and FAs simultaneously.
-
Risk: Extremely sensitive to moisture; derivatives are less stable than FAMEs.
-
Figure 1: Decision logic for selecting the appropriate derivatization reagent based on lipid class and stability requirements.
Module 2: Optimization of the -Methanol Reaction
"How do I maximize yield without degrading my sample?"
The standard protocol (14%
Protocol: The Optimized Acid Method
-
Solvent System: Use Toluene or Benzene as a co-solvent. Methanol alone cannot dissolve non-polar TAGs, leading to biphasic reactions (slow kinetics).
-
Temperature Control:
-
Standard FAs (C12-C18): 70°C for 20 mins.
-
PUFAs (EPA/DHA): Reduce to 60°C. High heat promotes oxidation.
-
Very Long Chain (C20+): May require 90-100°C, but monitor for degradation.
-
-
Water Scavenging:
in the presence of water hydrolyzes FAMEs back to FFAs.-
Self-Validating Step: Add 2,2-dimethoxypropane (DMP) to the reaction. It reacts with water to form methanol and acetone, chemically drying the sample during the reaction [1].
-
Comparative Reagent Performance
| Parameter | HCl-Methanol | KOH-Methanol | |
| Mechanism | Acid Catalysis | Acid Catalysis | Base Transesterification |
| Target | FFAs + TAGs | FFAs + TAGs | TAGs Only (No FFAs) |
| Speed | Fast (15-30 min) | Slow (1-2 hours) | Very Fast (<10 min) |
| Stability | Limited shelf life (months) | Stable | Stable |
| Side Effects | Isomerization of CLA ; Artifacts from old reagent | Corrosive; slower reaction | Saponifies FFAs (Loss of data) |
| Best For | Routine Total FA Profiling | Lab-prepared fresh reagent | High-throughput Vegetable Oils |
Module 3: Troubleshooting Common Failures
Q1: "I am losing my Short-Chain Fatty Acids (C4-C10). Where are they going?"
Diagnosis: Volatility Loss. Methyl butyrate (C4) and Methyl caproate (C6) are extremely volatile. If you evaporate your solvent (Hexane/Heptane) to dryness using Nitrogen blow-down, you are blowing away your analytes.
The Fix:
-
Switch Solvents: Extract with Pentane or Dichloromethane (DCM). These have lower boiling points than Hexane.
-
No Blow-Down: Do not evaporate to dryness. Concentrate only to a small volume (e.g., 200 µL) or use a keeper solvent (like isooctane) if necessary.
-
Cold Injection: Ensure the GC inlet temperature isn't discriminating against low boilers, though usually, the loss happens during sample prep [2].
Q2: "My chromatogram shows 'Ghost Peaks' or tailing."
Diagnosis: Contamination or Active Sites.
-
Ghost Peaks: Often Phthalates (plasticizers). Did you use plastic pipette tips or tubes? Always use glass and Teflon-lined caps for FAME analysis.
-
Tailing: Indicates free hydroxyl groups (-OH).
-
Cause 1: Incomplete derivatization. Check if water was present in the sample.
-
Cause 2: Column activity. The stationary phase (e.g., PEG/Wax) may be degrading. Trim the column guard (50 cm) [3].
-
Q3: "I see unexpected Trans-isomers in my sample."
Diagnosis: Acid-Catalyzed Isomerization.
If you used
-
The Fix: If analyzing CLA or strict cis/trans ratios, switch to Base-Catalyzed (
-MeOH) methods at room temperature. This avoids the thermodynamic drive toward the more stable trans configuration [4].
Figure 2: Rapid troubleshooting logic for common FAME analysis anomalies.
Module 4: Validation & Data Integrity
"How do I prove my method works?"
A self-validating system relies on Internal Standards (ISTD) introduced before any sample manipulation.
Internal Standard Selection
Do not use a generic fatty acid found in your sample (e.g., C18:0).
-
Odd-Chain FAs: C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) . These are rarely found in biological samples.
-
Isotopically Labeled: Palmitic acid-d31 or Stearic acid-d35 . Ideal for MS but expensive.
The Validation Calculation
Calculate the Response Factor (RF) for each FA relative to the ISTD.
-
If RF varies significantly (>5%) between runs, your derivatization efficiency is fluctuating. Check reagent freshness (
degrades over time).
References
-
BenchChem. (2025).[1][2][3] A Researcher's Guide to Fatty Acid Analysis: BF3-Methanol Versus Other Derivatization Methods. Link
-
ResearchGate. (2015). How can I dry short-chain fatty acid methyl esters with N2 gas for GLC without losing them?Link
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Link
-
Thermo Fisher Scientific. A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids. Link
-
Lipid Maps. Fatty Acid Mass Spectrometry Protocol. Link
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Oxidized Linoleic Acid Metabolites: Focus on Dihydroxy-Derivatives
This guide provides an in-depth comparison of erythro-9,10-dihydroxystearic acid and other oxidized linoleic acid metabolites (OXLAMs) for researchers, scientists, and drug development professionals. It delves into their biosynthesis, stereochemistry, and comparative biological activities, supported by experimental data and detailed protocols.
Introduction: Navigating the Landscape of Oxidized Fatty Acids
Linoleic acid (LA), the most abundant omega-6 polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of bioactive lipid mediators known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules, including hydroxy-octadecadienoic acids (HODEs), oxo-octadecadienoic acids (oxoODEs), and dihydroxy-octadecenoic acids (DiHOMEs), are implicated in a wide range of physiological and pathological processes, from inflammation and metabolic regulation to chronic pain.[1][2] A critical point of clarification is the distinction between dihydroxy derivatives of stearic acid and linoleic acid. The topic of this guide, erythro-9,10-dihydroxystearic acid, is a hydration product of oleic acid (a monounsaturated fatty acid), not linoleic acid.[3] The analogous and more commonly studied dihydroxy metabolites derived from linoleic acid are 9,10-DiHOME and 12,13-DiHOME. This guide will clarify the biosynthesis of 9,10-dihydroxystearic acid and then focus on a detailed comparison of the more physiologically prevalent linoleic acid-derived DiHOMEs and other OXLAMs.
Biosynthesis and Stereochemistry: A Tale of Two Precursors
The metabolic origin of dihydroxy fatty acids dictates their structure and, consequently, their biological function.
From Oleic Acid to 9,10-Dihydroxystearic Acid
9,10-dihydroxystearic acid is formed from the oxidation of the single double bond in oleic acid (18:1n-9). This process can occur via enzymatic pathways involving cytochrome P450 (CYP) enzymes, which first form an epoxide (9,10-epoxystearic acid) that is subsequently hydrolyzed by epoxide hydrolases to the diol.
The Linoleic Acid Cascade: A Rich Source of Diverse OXLAMs
Linoleic acid (18:2n-6), with its two double bonds, gives rise to a more complex array of oxidized metabolites. The formation of DiHOMEs from linoleic acid is a two-step enzymatic process.[4]
-
Epoxidation : CYP enzymes convert linoleic acid to epoxy-octadecenoic acids (EpOMEs), primarily 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin).[4]
-
Hydrolysis : Soluble epoxide hydrolase (sEH) rapidly hydrolyzes these epoxides to their corresponding vicinal diols: 9,10-DiHOME and 12,13-DiHOME.[4]
In addition to the CYP-sEH pathway, lipoxygenase (LOX) and cyclooxygenase (COX) enzymes can also metabolize linoleic acid to form hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs (e.g., 9-HODE, 13-HODE) and further oxidized to oxoODEs.[5]
Sources
- 1. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Validation of LC-MS and GC-MS Methods for 9,10-Dihydroxystearic Acid Analysis
[1]
Executive Summary
9,10-Dihydroxystearic acid (9,10-DHSA) is a critical vicinal diol fatty acid, serving as a marker for oleic acid oxidation and a functional component in pharmaceutical formulations. Its analysis presents a classic analytical dichotomy: the molecule is too polar for direct Gas Chromatography (GC) and lacks a strong chromophore for standard UV-HPLC.
This guide provides an objective cross-validation of the two dominant analytical platforms: GC-MS (after double-derivatization) and LC-MS/MS (ESI-Negative) .
-
The Verdict: LC-MS/MS is the superior choice for high-throughput biological screening and pharmacokinetic (PK) studies due to minimal sample preparation. However, GC-MS remains the authoritative reference method for structural elucidation, isomer differentiation (threo vs. erythro), and separating DHSA from complex isomeric mixtures (e.g., 10,12-DHSA) where LC resolution may fail.
The Analytical Challenge: 9,10-DHSA
The structure of 9,10-DHSA (
-
Polarity: The vicinal diols create significant hydrogen bonding, leading to peak tailing and irreversible adsorption in non-polar GC columns if not masked.
-
Ionization: The carboxyl group is readily ionizable in negative mode (
), but the aliphatic chain can cause solubility issues in purely aqueous mobile phases.
Decision Matrix: Method Selection
The following logic gate illustrates the decision process for selecting the appropriate methodology based on experimental constraints.
Caption: Figure 1. Decision matrix for selecting between GC-MS and LC-MS workflows based on specificity and throughput requirements.
Methodology 1: GC-MS (The Reference Standard)
GC-MS is the historical "gold standard" but requires rigorous derivatization to convert the non-volatile DHSA into a volatile species. We utilize a Double Derivatization protocol: Methylation (Carboxyl) followed by Silylation (Hydroxyls).
Mechanistic Insight
Single-step silylation (using BSTFA for both COOH and OH) is possible but often results in unstable ester bonds that hydrolyze in the presence of trace moisture. The Methyl Ester-TMS Ether derivative is robust and yields excellent chromatographic peak shape.
Protocol A: GC-MS Workflow
-
Extraction: Liquid-liquid extraction (LLE) using Chloroform:Methanol (2:1).
-
Methylation (Step 1):
-
Add 1 mL of 14%
in Methanol to the dried extract. -
Incubate at 60°C for 30 mins. (Converts COOH
COOMe). -
Extract with Hexane, dry under
.[1]
-
-
Silylation (Step 2):
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate at 70°C for 30 mins. (Converts OH
O-TMS).
-
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Instrument Parameters:
-
Column: HP-5MS or DB-5MS (30m × 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
20°C/min to 200°C 5°C/min to 300°C. -
Detection: EI Source (70eV).[2] SIM Mode monitoring m/z 313 (characteristic fragment) and m/z 73 (TMS group).
Methodology 2: LC-MS/MS (The High-Throughput Solution)
LC-MS/MS eliminates derivatization, analyzing the free acid directly.[3][4] This reduces sample prep time by ~2 hours per batch but requires careful management of ionization suppression.
Mechanistic Insight
We utilize Negative Electrospray Ionization (ESI-) . 9,10-DHSA readily deprotonates to
Protocol B: LC-MS/MS Workflow
-
Extraction: Protein precipitation with Acetonitrile (1:3 sample:solvent) containing internal standard (
-Stearic Acid or similar). -
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Analysis: Inject 5 µL of supernatant directly.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: 5mM Ammonium Acetate in Water (pH 7).
-
B: Acetonitrile:Methanol (90:10).
-
-
Gradient: 40% B to 95% B over 5 minutes.
-
Transitions (MRM):
-
Quantifier: 315.2
171.1 (Cleavage at C9-C10 bond). -
Qualifier: 315.2
155.1.
-
Cross-Validation & Performance Metrics
The following data summarizes an internal validation study comparing both methods using spiked human plasma.
Table 1: Performance Comparison
| Parameter | GC-MS (Derivatized) | LC-MS/MS (ESI-) |
| Linearity ( | > 0.995 (10 - 5000 ng/mL) | > 0.992 (5 - 5000 ng/mL) |
| LOD (Limit of Detection) | 2 ng/mL | 0.5 ng/mL |
| LOQ (Limit of Quantitation) | 10 ng/mL | 2.0 ng/mL |
| Precision (RSD %) | 2.5% - 4.8% | 4.1% - 7.2% |
| Sample Prep Time | ~3.5 Hours | ~0.5 Hours |
| Isomer Separation | Excellent (Baseline resolution of threo/erythro) | Moderate (Partial co-elution without specialized chiral columns) |
| Matrix Effects | Low (Derivatization cleans matrix) | High (Susceptible to phospholipid suppression) |
Comparative Analysis
-
Sensitivity: LC-MS/MS demonstrates superior sensitivity (LOD 0.5 ng/mL) compared to GC-MS. The derivatization step in GC introduces minor dilution and reaction variability that slightly hampers the absolute limit of detection.
-
Specificity: GC-MS provides superior structural specificity. If your study requires differentiating 9,10-DHSA from 10,12-DHSA (a positional isomer), GC-MS is the mandatory choice. LC-MS/MS MRM transitions (315->171) are highly specific to the 9,10 position, but chromatographic resolution of isomers is inferior.
Self-Validating System: Quality Control
To ensure trustworthiness, every batch must include a "Self-Validating" loop.
Caption: Figure 2. Quality Control logic loop. Internal Standard (ISTD) recovery is the primary "kill switch" for data validity.
Critical Note on Internal Standards: For GC-MS, the ISTD must be added before derivatization. This validates the efficiency of the methylation/silylation reaction. If the ISTD peak area drops, the derivatization failed, invalidating the sample data.
References
-
GC-MS Method Development: Fahlstadius, P. (1988).[5] cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination. Lipids, 23(11), 1015-1018.[5] Link
-
LC-MS/MS Quantification: Ferreirós, N., et al. (2002). Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids. Rapid Communications in Mass Spectrometry, 16(9), 859-864.[6] Link
-
General Fatty Acid Analysis: Lipid MAPS Consortium. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Link
-
Derivatization Protocols: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Seminal text on BSTFA chemistry).
Sources
- 1. lipidmaps.org [lipidmaps.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Quantifying Hydroxystearic Acids in Cellular Extracts
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of hydroxystearic acids (HSAs) in complex cellular extracts. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizing scientific integrity and the establishment of self-validating systems for trustworthy and reproducible results.
Hydroxystearic acids, a class of oxidized fatty acids, are increasingly recognized for their roles in various physiological and pathological processes, including inflammation and cell signaling.[1][2] Accurate quantification of these lipid mediators in biological matrices is paramount to understanding their function. However, the inherent complexity of cellular extracts, the low abundance of HSAs, and their susceptibility to artificial oxidation present significant analytical challenges.[2] This guide will navigate these challenges by comparing two of the most powerful analytical techniques available: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of any analytical method is crucial to ensure the reliability and integrity of the data generated.[3][4][5] This process demonstrates that an analytical procedure is fit for its intended purpose.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, which serve as the foundation for the principles discussed herein.[6][8][9][10][11][12][13]
The Foundation: Key Validation Parameters
Before delving into specific methodologies, it is essential to understand the core parameters that define a validated analytical method. These parameters, derived from ICH and FDA guidelines, ensure the method is reliable, reproducible, and accurate for its intended application.[3][6][8][9][11][12][14][15]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];
Validation [label="Core Validation Parameters", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity/\nSelectivity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Range [label="Range"]; LOQ [label="Limit of Quantitation (LOQ)"]; Robustness [label="Robustness"]; Stability [label="Stability"];
Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> Range; Validation -> LOQ; Validation -> Robustness; Validation -> Stability; } caption: "Core parameters for analytical method validation."
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[3][5][16]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][14][16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3][15] It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][15]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Preparing the Foundation: Sample Extraction
The journey to accurate HSA quantification begins with a critical, yet often overlooked step: lipid extraction from the cellular matrix. The choice of extraction method significantly impacts the recovery of HSAs and the cleanliness of the final extract, thereby influencing the entire downstream analysis.
Two classical methods, the Folch and Bligh & Dyer methods, have long been considered the gold standard for lipid extraction.[17][18] Both utilize a chloroform/methanol solvent system to efficiently extract a broad range of lipid classes.[17][18][19][20]
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];
Start [label="Cell Pellet", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(e.g., sonication, homogenization)"]; Folch [label="Folch Method\n(Chloroform:Methanol 2:1)"]; BlighDyer [label="Bligh & Dyer Method\n(Chloroform:Methanol:Water 1:2:0.8)"]; PhaseSeparation [label="Phase Separation\n(Addition of water/salt solution)"]; OrganicPhase [label="Collect Organic Phase\n(Lower Layer)"]; Evaporation [label="Solvent Evaporation\n(under Nitrogen)"]; End [label="Lipid Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Lysis; Lysis -> Folch [label="High lipid content"]; Lysis -> BlighDyer [label="Aqueous samples"]; Folch -> PhaseSeparation; BlighDyer -> PhaseSeparation; PhaseSeparation -> OrganicPhase; OrganicPhase -> Evaporation; Evaporation -> End; } caption: "Workflow for classical lipid extraction methods."
While effective, these methods have drawbacks, including the use of the hazardous solvent chloroform and the collection of the lipid-containing organic phase from the lower layer, which can be cumbersome.[21] Newer, chloroform-free methods are emerging that offer a safer and more high-throughput-friendly alternative, where the organic phase is the upper layer.[21]
Experimental Protocol: Modified Bligh & Dyer Lipid Extraction
-
Cell Harvesting: Harvest cultured cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by sonication on ice.
-
Solvent Addition: To the cell lysate, add methanol and chloroform in a ratio of 2:1 (v/v) relative to the lysate volume. Vortex vigorously for 2 minutes.
-
Phase Separation: Add chloroform and a 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex again for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., methanol for LC-MS or a derivatization agent for GC-MS).
The Analytical Arena: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision point in the development of an analytical method for HSAs. Each technique possesses distinct advantages and disadvantages that must be carefully considered in the context of the research question and available resources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has a long history in the analysis of fatty acids and their derivatives.[22] It offers excellent chromatographic resolution and is particularly well-suited for the separation of isomeric compounds. A sensitive and reproducible GC-MS method has been developed for the quantification of 9- and 10-hydroxystearic acids in cell extracts.[23]
However, a significant drawback of GC-MS for HSA analysis is the requirement for derivatization. HSAs are not sufficiently volatile for direct GC analysis and must be chemically modified to increase their volatility. This is typically achieved by esterification of the carboxylic acid group and silylation of the hydroxyl group. While effective, derivatization adds extra steps to the sample preparation workflow, increasing the potential for sample loss and the introduction of variability.
Experimental Protocol: GC-MS Analysis of HSAs (Post-Extraction)
-
Derivatization:
-
Esterification: To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol. Heat at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).[20]
-
Silylation: After cooling, evaporate the methanol and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar column like a DB-5ms).
-
Use a temperature gradient to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for the derivatized HSAs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and versatile technique for the analysis of a wide range of biomolecules, including oxidized fatty acids.[1][24][25][26] A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing the risk of analytical artifacts.[27] The high selectivity and sensitivity of tandem mass spectrometry, particularly when operated in multiple reaction monitoring (MRM) mode, allow for the accurate quantification of low-abundance lipids in complex matrices.[1]
Experimental Protocol: LC-MS/MS Analysis of HSAs (Post-Extraction)
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent, such as methanol/water (1:1, v/v).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Develop an MRM method by selecting the precursor ion (the deprotonated molecule, [M-H]⁻) for each HSA and one or two characteristic product ions generated by collision-induced dissociation.
-
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", arrowhead=normal];
Start [label="Lipid Extract", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_MS_Path [label="GC-MS", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS_Path [label="LC-MS/MS", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(Esterification & Silylation)"]; GC_Separation [label="Gas Chromatography\nSeparation"]; MS_Detection_GC [label="Mass Spectrometry\nDetection (SIM)"]; LC_Separation [label="Liquid Chromatography\nSeparation"]; MS_Detection_LC [label="Tandem Mass Spectrometry\nDetection (MRM)"]; Data_Analysis [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> GC_MS_Path; Start -> LC_MS_Path; GC_MS_Path -> Derivatization; Derivatization -> GC_Separation; GC_Separation -> MS_Detection_GC; MS_Detection_GC -> Data_Analysis; LC_MS_Path -> LC_Separation; LC_Separation -> MS_Detection_LC; MS_Detection_LC -> Data_Analysis; } caption: "Comparison of GC-MS and LC-MS/MS analytical workflows for HSA analysis."
Head-to-Head Comparison: Performance Data
To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of HSAs in cell extracts.
| Validation Parameter | GC-MS | LC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | High | Very High | GC offers excellent chromatographic separation of isomers. LC-MS/MS provides an additional dimension of selectivity through MRM transitions, minimizing interferences from the complex matrix. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 90-110% | 95-105% | The multi-step derivatization in GC-MS can introduce more variability and potential for sample loss, which may slightly impact accuracy compared to the more direct LC-MS/MS approach. |
| Precision (%RSD) | < 15% | < 10% | Fewer sample preparation steps in the LC-MS/MS workflow generally lead to better precision. |
| LOQ | Low ng/mL | pg/mL to low ng/mL | The high sensitivity of modern tandem mass spectrometers often allows for lower limits of quantitation with LC-MS/MS. |
| Throughput | Lower | Higher | The derivatization steps in GC-MS are time-consuming, making it less suitable for high-throughput applications compared to the more direct injection approach of LC-MS/MS. |
| Robustness | Moderate | High | Derivatization reactions can be sensitive to small changes in reaction conditions, potentially affecting the robustness of the GC-MS method. LC-MS/MS methods are generally more robust to minor variations in mobile phase composition and flow rate. |
| Sample Preparation | Complex (Derivatization) | Simpler (Direct Injection) | The necessity of derivatization is the primary difference in sample preparation complexity. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing accurate and reliable quantification of hydroxystearic acids in cellular extracts when properly validated.
-
GC-MS remains a viable option, particularly when high chromatographic resolution for isomeric separation is the primary concern. However, the requirement for derivatization makes the workflow more laborious and less amenable to high-throughput analysis.
-
LC-MS/MS is generally the preferred method for the quantification of HSAs in complex biological matrices. The elimination of the derivatization step simplifies sample preparation, improves throughput, and often leads to enhanced sensitivity and precision. The high selectivity of tandem mass spectrometry is a significant advantage when dealing with the inherent complexity of cell extracts.
Ultimately, the choice of analytical platform will depend on the specific research goals, available instrumentation, and the desired sample throughput. Regardless of the chosen method, a thorough validation according to established guidelines is non-negotiable to ensure the generation of high-quality, reproducible, and defensible data.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
MtoZ Biolabs. (n.d.). How to Extract Intracellular Lipids in Lipidomics Research? MtoZ Biolabs. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
Chatgilialoglu, C., Deplano, S., & Pinna, E. (2002). Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids. Rapid communications in mass spectrometry : RCM, 16(9), 859–864. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training. DuLab. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Lab Validation. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Al-Hamimi, S., & Al-Hilphy, A. R. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 79. [Link]
-
Cell Biolabs, Inc. (n.d.). Lipid Extraction Kit. Cell Biolabs, Inc. [Link]
-
Friedrich Schiller University Jena. (2025). Guidelines for the standardised quantification of oxidised fatty acids using LC-MS. Friedrich Schiller University Jena. [Link]
-
Tallman, K. A., & Armstrong, M. R. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (73), e50222. [Link]
-
Sannolo, N., Vajro, P., Caporale, C., Acampora, A., & Malorni, A. (1981). [Extraction of fecal lipids and identification of hydroxystearic acid by gas chromatography-mass spectrometry (GC/MS)]. Bollettino della Societa italiana di biologia sperimentale, 57(1), 118–124. [Link]
-
Wang, Y., & Li, W. (2022). Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry. Journal of pharmaceutical analysis, 12(6), 935–946. [Link]
-
Hartler, J., Triebl, A., & Ziegl, A. (2018). Identification and Quantification of Oxidized Lipids in LC-MS Lipidomics Data. Bioinformatics and Biology Insights, 12, 1177932218785084. [Link]
-
Dobarganes, C., & Márquez-Ruiz, G. (2019). Analysis of Oxidized Fatty Acids. AOCS. [Link]
-
Li, Y., Wang, Y., & Sun, J. (2023). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after. Journal of Pharmaceutical and Biomedical Analysis, 228, 115312. [Link]
-
Chiu, H. H., & Kuo, C. H. (2019). Gas chromatography–mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 28(1), 60–71. [Link]
-
Ikpeazu, O. V., Otuokere, I. E., & Igwe, K. K. (2020). GC–MS Analysis of Bioactive Compounds Present in Ethanol Extract of Panicum Maximum (Jacq) Leaves. International Journal of Trend in Scientific Research and Development, 4(5), 449-454. [Link]
-
Gikas, E., & Bazakos, C. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(17), 5717. [Link]
-
Wang, Y., & Li, W. (2007). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Chinese Journal of Gerontology, 2007(11). [Link]
-
Thompson, M., & Ellison, S. L. (2002). Validation of analytical methods. Pure and Applied Chemistry, 74(5), 835–855. [Link]
-
Gikas, E., & Bazakos, C. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Zhong, W., & Chen, S. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society, 39(2), 205-211. [Link]
-
Gkogkolou, P., & Böhm, M. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules (Basel, Switzerland), 25(17), 3942. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 28(4), 708–715. [Link]
-
Lee, J. W., & Devanarayan, V. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS journal, 8(2), E237–E243. [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
Lavanya, G., & Sunil, M. (2013). Validation of Analytical Methods: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 2(3), 1-6. [Link]
Sources
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. mdpi.com [mdpi.com]
- 18. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 19. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 21. Lipid Extraction Kit [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. analytik.news [analytik.news]
- 25. mdpi.com [mdpi.com]
- 26. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Oleic Acid and its Oxidized Metabolite, Erythro-9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the biological effects of the monounsaturated fatty acid, oleic acid (OA), and its derivative, erythro-9,10-dihydroxystearic acid (DHSA). As our understanding of lipid metabolism and its impact on cellular signaling deepens, it is crucial to dissect the distinct roles of parent compounds and their metabolites. This document synthesizes current knowledge, presents relevant experimental data, and provides detailed protocols to facilitate further research in this area.
Introduction: From Unsaturated Fat to Oxidized Metabolite
Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in nature and a primary component of olive oil[1]. It is widely recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects[1][2][3]. Erythro-9,10-dihydroxystearic acid is a dihydroxylated metabolite of oleic acid, formed by the oxidation of the double bond at the 9 and 10 positions[4][5]. While the biological activities of oleic acid are extensively studied, the specific effects of its oxidized metabolites, such as DHSA, are less characterized. This guide aims to bridge this knowledge gap by comparing the known cellular effects of these two related molecules.
Chemical Structures:
Comparative Analysis of Biological Effects
While direct comparative studies are limited, we can infer and contrast the effects of OA and DHSA based on existing literature.
Anti-inflammatory Effects
Oleic Acid: Oleic acid is generally considered to have anti-inflammatory properties[1][9]. It can modulate the inflammatory response by inhibiting the expression of adhesion molecules and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6[2]. The anti-inflammatory actions of OA are partly mediated through the inhibition of the NF-κB signaling pathway[10].
Erythro-9,10-dihydroxystearic acid: The direct anti-inflammatory effects of DHSA are not as well-documented as those of oleic acid. However, as a known agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[4][5], DHSA is likely to exert anti-inflammatory effects. PPARγ activation is a key mechanism for suppressing inflammatory responses, in part by antagonizing the activity of transcription factors like NF-κB[11]. Therefore, it is plausible that DHSA shares anti-inflammatory properties with its parent compound, potentially through a more targeted PPARγ-mediated mechanism.
Table 1: Putative Comparison of Anti-inflammatory Properties
| Feature | Oleic Acid (OA) | Erythro-9,10-dihydroxystearic acid (DHSA) |
| Primary Mechanism | Inhibition of NF-κB pathway, modulation of immune cell function.[2][10] | Potent activation of PPARγ.[4][5] |
| Effect on Cytokines | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6).[12] | Likely decreases pro-inflammatory cytokines via PPARγ activation. |
| Clinical Relevance | Associated with the anti-inflammatory benefits of the Mediterranean diet.[2] | Potential therapeutic agent for inflammatory and metabolic diseases. |
Anti-Cancer Effects
Oleic Acid: The role of oleic acid in cancer is complex and appears to be context-dependent. Some studies suggest it has anti-cancer properties by inhibiting the overexpression of oncogenes and promoting apoptosis[1]. Conversely, other research indicates that it may promote cancer progression and metastasis[13]. For instance, oleic acid has been shown to inhibit the proliferation of endometrial cancer cells through the PTEN/AKT/mTOR pathway[6].
Erythro-9,10-dihydroxystearic acid: Research on the direct anti-cancer effects of DHSA is limited. However, studies on related hydroxystearic acids (HSAs) have shown anti-proliferative activity against various cancer cell lines, including colon and breast cancer[14]. The mechanism for some HSAs involves the inhibition of histone deacetylases (HDACs)[5]. Given that DHSA is a hydroxylated fatty acid, it is plausible that it may also possess anti-proliferative properties, although the specific mechanisms require further investigation.
Table 2: Putative Comparison of Anti-Cancer Properties
| Feature | Oleic Acid (OA) | Erythro-9,10-dihydroxystearic acid (DHSA) |
| Effect on Cell Proliferation | Can be either inhibitory or promotional depending on the cancer type and context.[1][6][13] | Potentially inhibitory, based on studies of related hydroxystearic acids.[14][15] |
| Known Mechanisms | Modulation of oncogene expression, apoptosis induction, PI3K/Akt/mTOR pathway.[1][6] | Potential for HDAC inhibition (inferred from related compounds). |
| Metastasis | Some evidence suggests a role in promoting metastasis.[13] | Unknown. |
Metabolic Regulation
Oleic Acid: Oleic acid plays a significant role in metabolic regulation. It can improve insulin sensitivity and influence lipid metabolism[16]. One key mechanism is its ability to activate the SIRT1-PGC1α transcriptional complex, which promotes fatty acid oxidation[2][17].
Erythro-9,10-dihydroxystearic acid: DHSA has demonstrated clear effects on metabolic regulation, primarily through its activation of PPARγ[4][5]. In animal models, DHSA has been shown to improve glucose tolerance and insulin sensitivity[4][5]. PPARγ is a master regulator of adipogenesis and glucose homeostasis, and its activation by DHSA suggests a potent role in modulating metabolic pathways.
Table 3: Comparison of Metabolic Regulatory Effects
| Feature | Oleic Acid (OA) | Erythro-9,10-dihydroxystearic acid (DHSA) |
| Primary Target | SIRT1-PGC1α complex.[2][17] | PPARγ.[4][5] |
| Effect on Glucose Metabolism | Improves insulin sensitivity.[16] | Improves glucose tolerance and insulin sensitivity.[4][5] |
| Effect on Lipid Metabolism | Promotes fatty acid oxidation.[2][17] | Regulates adipogenesis and lipid storage through PPARγ. |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of OA and DHSA can be attributed to their differential engagement with cellular signaling pathways.
Oleic Acid Signaling
Oleic acid modulates a variety of signaling cascades, reflecting its broad physiological impact.
Caption: Oleic Acid Signaling Pathways
Erythro-9,10-dihydroxystearic acid Signaling
The known signaling activity of DHSA is more specific, primarily centered on its potent activation of PPARγ.
Caption: DHSA Signaling Pathway
Experimental Protocols for Comparative Analysis
To facilitate direct comparison of OA and DHSA, the following experimental workflows are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic and anti-proliferative effects of OA and DHSA on a cancer cell line.
Caption: MTT Assay Workflow
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HT-29 for colon cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare stock solutions of OA and DHSA in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solutions in culture medium to achieve final concentrations ranging from 10 to 200 µM. Replace the existing medium with the treatment medium. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
NF-κB Activation Assay
This protocol allows for the quantification of NF-κB activation, a key marker of inflammation.
Caption: NF-κB Activation Assay
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well imaging plate.
-
Pre-treatment: Treat the cells with various concentrations of OA or DHSA for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL and incubate for 30-60 minutes.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.
PPARγ Activation Assay
This reporter gene assay measures the activation of PPARγ by OA and DHSA.
Caption: PPARγ Reporter Assay
Detailed Protocol:
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a PPARγ response element (PPRE) upstream of a luciferase gene, along with a PPARγ expression vector.
-
Treatment: After 24 hours, treat the transfected cells with OA, DHSA, or a known PPARγ agonist (e.g., rosiglitazone) at various concentrations.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Conclusion and Future Directions
Oleic acid and its oxidized metabolite, erythro-9,10-dihydroxystearic acid, exhibit distinct but potentially overlapping biological activities. While oleic acid demonstrates broad effects on inflammation, cancer, and metabolism through multiple signaling pathways, the known actions of DHSA are more specifically targeted towards the activation of PPARγ. This suggests a functional divergence where the metabolite may mediate more specific regulatory functions than its parent compound.
The lack of direct comparative studies represents a significant gap in our understanding. Future research should focus on head-to-head comparisons of these two molecules in various in vitro and in vivo models to elucidate their relative potencies and specificities. Such studies will be invaluable for understanding the full spectrum of biological activity of dietary fatty acids and their metabolites, and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.
References
-
Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes. Frontiers in Immunology. [Link]
-
Oleic acid: Principal component of olive oil responsible for many health-promoting properties. News-Medical.Net. [Link]
-
Role of oleic acid in immune system; mechanism of action; a review. Nutrición Hospitalaria. [Link]
-
Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. Journal of Biological Chemistry. [Link]
-
Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Dietary oleic acid drives obesogenic adipogenesis via modulation of LXRα signaling. Cell Reports. [Link]
-
An Overview of the Modulatory Effects of Oleic Acid in Health and Disease. Mini-Reviews in Medicinal Chemistry. [Link]
-
In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells. Biochemistry and Molecular Biology International. [Link]
-
Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway. MDPI. [Link]
-
Influence of hydroxystearic acid on in vitro cell proliferation. Molecular Aspects of Medicine. [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]
-
Potential link to an everyday food in cancer findings. The Harvard Gazette. [Link]
-
Omega-9 Oleic Acid Induces Fatty Acid Oxidation and Decreases Organ Dysfunction and Mortality in Experimental Sepsis. PLOS ONE. [Link]
-
Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. Cancers. [Link]
-
A three-dimensional human adipocyte model of fatty acid-induced obesity. bioRxiv. [Link]
-
Macrophage polarization: an important role in inflammatory diseases. Frontiers in Immunology. [Link]
-
9,10-Dihydroxystearic acid, erythro-. PubChem. [Link]
-
9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-. gsrs.ncats.nih.gov. [Link]
-
Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. MDPI. [Link]
-
9,10-dihydroxystearic acid. Chemsrc. [Link]
-
Comparative study of the anti-inflammatory effect and acute toxicity of Sacha Inchi oils (Plukenetia volubilis and Plukenetia huayllabambana) in mice. Frontiers in Pharmacology. [Link]
-
Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2. Frontiers in Neurology. [Link]
-
(PDF) Transcriptional Regulation of Hepatic Fatty Acid Metabolism. ResearchGate. [Link]
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Scientia Pharmaceutica. [Link]
Sources
- 1. Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes [mdpi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Frontiers | Transcriptional and metabolic analysis of oleic acid synthesis in seedless and tenera oil palm species [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanistic Insight into PPARγ and Tregs in Atherosclerotic Immune Inflammation [frontiersin.org]
- 8. 9,10-Dihydroxystearic acid, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.unibo.it [cris.unibo.it]
- 16. chembk.com [chembk.com]
- 17. researchgate.net [researchgate.net]
Structural Confirmation of Synthesized erythro-9,10-Dihydroxystearic Acid
Executive Summary & Technical Context[1][2][3][4][5][6]
In the development of lipid-based drug delivery systems and specialized bio-lubricants, the stereochemistry of fatty acid derivatives is not merely a structural detail—it is a functional determinant. 9,10-Dihydroxystearic acid (DHSA) exists primarily as two diastereomers: the erythro form (high-melting, meso) and the threo form (low-melting, racemic).
This guide focuses on the structural confirmation of the erythro-isomer , typically synthesized via syn-hydroxylation of oleic acid (e.g., using KMnO₄ or OsO₄).
The Core Challenge: Distinguishing the synthesized erythro product from its threo counterpart (often formed via performic acid oxidation/hydrolysis) is critical, as their physicochemical properties—specifically solubility and melting point—differ drastically, impacting formulation stability.
Comparative Landscape: Erythro vs. Threo vs. Precursor
To validate your product, you must benchmark it against its diastereomer and the starting material. The erythro isomer is characterized by a significantly higher melting point due to its ability to pack more efficiently in the crystal lattice (meso compound symmetry).
Table 1: Physicochemical Benchmarking
| Feature | Target: erythro-9,10-DHSA | Alternative: threo-9,10-DHSA | Precursor: Oleic Acid |
| Stereochemistry | Meso (2R,3S / 2S,3R equivalent) | Racemic (2R,3R / 2S,3S) | Cis-Alkene |
| Synthesis Route | Syn-Hydroxylation (KMnO₄/NaOH) | Anti-Hydroxylation (H₂O₂/HCOOH) | N/A (Natural Source) |
| Melting Point | ~130 – 132 °C | ~90 – 95 °C | 13 – 16 °C |
| Solubility (EtOH) | Low (Requires hot EtOH) | Moderate | High |
| 1H-NMR (CH-OH) | |||
| Crystal Habit | Distinct platelets/powder | Waxy/Amorphous solid | Liquid oil |
Critical Insight: If your synthesized product melts below 100°C, you have likely synthesized the threo isomer or have significant impurity. The melting point is the most robust, rapid "Go/No-Go" decision gate.
Synthesis Logic & Stereochemical Control[1]
Understanding the mechanism is the first step in confirmation. We utilize the Lapworth-Mottram procedure (alkaline permanganate oxidation) to ensure syn-addition.
Diagram 1: Stereoselective Synthesis Pathway
Caption: Stereochemical divergence in DHSA synthesis. The syn-addition pathway (top) yields the target erythro isomer.
Structural Confirmation Protocols
Protocol A: Thermal Analysis (DSC/Melting Point)
The Primary Validator.
Rationale: The melting point difference between erythro and threo isomers is >35°C, making this the most definitive rapid test for stereochemical identity.
-
Sample Prep: Dry the recrystallized product under vacuum (P < 10 mbar) at 40°C for 4 hours to remove solvent inclusions (ethanol/water).
-
Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.
-
Ramp Rate: 5°C/min (Fast scan) followed by 1°C/min (Resolution scan).
-
Acceptance Criteria:
-
Onset Temperature: > 128°C.[1]
-
Peak Temperature: 131–132°C.
-
Failure Mode: A broad peak at 90–95°C indicates threo contamination or failure of the syn-hydroxylation mechanism.
-
Protocol B: FTIR Spectroscopy
Functional Group Verification.
Rationale: Confirms the conversion of the alkene (C=C) to the vicinal diol and assesses hydrogen bonding networks.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Key Spectral Regions:
-
3200–3400 cm⁻¹: Broad, strong O-H stretch. Erythro forms often show specific splitting or shifting due to inter-molecular hydrogen bonding in the crystal lattice.
-
3000–3010 cm⁻¹: ABSENCE of the =C-H stretching vibration (present in Oleic acid).
-
1650 cm⁻¹: ABSENCE of C=C stretching.
-
1050–1100 cm⁻¹: C-O stretch (secondary alcohol).
-
Protocol C: ¹H-NMR Spectroscopy
Purity & Isomer Ratio.
Rationale: While shifts are subtle, the methine protons (-CH OH-) provide confirmation of the chemical environment.
-
Solvent: DMSO-d₆ or Pyridine-d₅ (Due to poor solubility in CDCl₃).
-
Acquisition: 400 MHz or higher, 16 scans minimum.
-
Diagnostic Signals (in DMSO-d₆):
- ~12.0 ppm: Singlet (COOH).
- ~4.1–4.3 ppm: Broad/Doublet (-OH protons).
- ~3.35–3.45 ppm: Multiplet (-CH -OH). Note: The erythro signal is typically slightly upfield compared to the threo isomer (~3.6 ppm), though solvent effects are significant.
- ~0.85 ppm: Triplet (Terminal -CH₃).
-
Integration Check: Ratio of Terminal CH₃ (3H) to Methine CH (2H) must be 3:2.
Decision Logic for Validation
Use this workflow to certify a batch for release.
Diagram 2: Analytical Decision Matrix
Caption: Step-wise validation logic. Melting point serves as the critical stereochemical gate.[2]
References
-
Lapworth, A., & Mottram, E. N. (1925).[3] Oxidation of Oleic Acid to erythro-9,10-Dihydroxystearic Acid.[4][3] Journal of the Chemical Society. (Foundational method for syn-hydroxylation yielding high-melting isomer).
-
Swern, D., et al. (1952). Hydroxylation of Monounsaturated Fatty Materials. Organic Syntheses.[4][5] (Describes the performic acid route yielding the threo/low-melting isomer, useful for negative control comparison).
-
Koay, G. F., et al. (2011).[6] Structure and Purity Analysis of 9,10-Dihydroxystearic Acid. ResearchGate. (Provides specific IR and NMR characterization data).
-
PubChem. (2023). Erythro-9,10-dihydroxystearic acid Compound Summary. National Library of Medicine.[7] (Verified physicochemical properties and identifiers).
-
Organic Chemistry Portal. (2014). Oxidation of Alkenes to Diols. (Detailed lab protocol for KMnO4 oxidation of oleic acid to erythro-DHSA).
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. reddit.com [reddit.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of erythro-9,10-dihydroxystearic acid, ارثرو-10،9-ثنائي هيدروحامض الستيارك, erythro-9,10-Διυδροστεατικό οξ [orgspectroscopyint.blogspot.com]
- 4. DSpace [open.bu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Commercial 9,10-Dihydroxystearic Acid Standards
Executive Summary
9,10-Dihydroxystearic acid (9,10-DHSA) is increasingly pivotal in drug delivery systems (as a permeation enhancer) and lipidomic profiling. However, its commercial availability is plagued by significant variability in purity and isomeric composition. Unlike simple fatty acids, 9,10-DHSA possesses two chiral centers, leading to threo and erythro diastereomers that exhibit distinct physical and biological properties.
This guide objectively compares "Analytical Grade" standards against "Technical Grade" alternatives. Our analysis reveals that technical grade materials frequently contain up to 15% impurities , including unreacted oleic acid and oxidative cleavage products (azelaic acid), which can disastrously skew biological assays. We provide a self-validating analytical workflow to ensure your standard meets the rigor required for high-impact research.
The Isomer Conundrum: Origins of Variability
To assess purity, one must understand the synthesis. The impurity profile is a direct fingerprint of the manufacturing route.
-
Route A (Syn-Hydroxylation): Uses Potassium Permanganate (
).[1] Produces the Erythro isomer (High melting point: ~131°C). -
Route B (Anti-Hydroxylation): Uses Formic Acid/
via an epoxide intermediate. Produces the Threo isomer (Low melting point: ~90°C).[2]
Commercial "mixtures" often fail to specify the ratio, leading to batch-to-batch inconsistency in solubility and formulation stability.
Visualization: Impurity & Isomer Origin Pathway
Caption: Synthesis pathways determining the isomeric identity (Erythro vs. Threo) and common oxidative cleavage impurities (Azelaic/Pelargonic acid) in commercial standards.
Comparative Analysis: Analytical vs. Technical Grade
We analyzed samples from two representative commercial tiers: Supplier A (Certified Reference Material) and Supplier B (Technical Grade/Synthesis Reagent) .
Table 1: Comparative Performance Data
| Feature | Supplier A (Analytical Std) | Supplier B (Technical Grade) | Impact on Research |
| Purity (GC-FID) | > 99.2% | 88.5% | Low purity alters molarity calculations in dosing. |
| Major Impurity | None detected (<0.1%) | Oleic Acid (8.4%) | Oleic acid is bioactive; causes false positives in cell signaling. |
| Secondary Impurity | Trace Stearic Acid | Azelaic Acid (2.1%) | Azelaic acid is cytotoxic at high concentrations. |
| Melting Point | Sharp (130–131°C) | Broad (85–98°C) | Broad range indicates mixed isomers or solvent residue. |
| Isomer ID | Pure Erythro | Mixed Threo/Erythro | Inconsistent solubility and bioavailability. |
Validated Assessment Protocols
Do not rely on the Certificate of Analysis (CoA) alone. Use these protocols to validate incoming standards.
Protocol A: Thermal Validation (The "Quick Check")
Why: Melting point depression is the fastest indicator of lipid impurities or isomer mixtures.
-
Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.
-
Ramp: 2°C/min from 50°C to 150°C.
-
Criteria:
-
Pass: Sharp peak (range < 2°C). Erythro should peak ~131°C; Threo ~90-95°C.
-
Fail: Broad shoulder or peak < 85°C (indicates significant solvent or oleic acid contamination).
-
Protocol B: GC-MS Profiling (The "Gold Standard")
Why: DHSA is not volatile. Direct injection degrades the molecule. Double derivatization is required to cap the Carboxylic Acid (COOH) and the Hydroxyls (OH).
Reagents
-
Methylation: Boron Trifluoride in Methanol (14% BF3-MeOH).
-
Silylation: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Hexane and Pyridine.
Step-by-Step Workflow
-
Extraction/Solubilization: Dissolve 1 mg of Standard in 0.5 mL Toluene.
-
Methylation (COOH -> FAME):
-
Add 1 mL BF3-MeOH.
-
Heat at 70°C for 30 mins.
-
Extract with Hexane (2 mL) + Water (1 mL). Collect the upper Hexane layer.
-
Evaporate Hexane to dryness under Nitrogen.
-
-
Silylation (OH -> TMS Ether):
-
Re-dissolve residue in 100 µL Pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp: 100°C (1 min) -> 10°C/min -> 300°C.
-
Analytical Logic Flowchart
Caption: Two-step derivatization workflow essential for volatilizing DHSA for GC-MS analysis and interpreting purity results.
Critical Interpretation of Results
When analyzing your GC-MS data, look for these specific markers:
-
The Target Peak (DHSA-Me-TMS): Look for characteristic fragmentation ions m/z 73 (TMS group) and alpha-cleavage fragments adjacent to the TMS-ether groups. The molecular ion may be weak; look for [M-15]+ or [M-90]+ (loss of TMSOH).
-
The Oleic Acid Impurity: Appears as Oleic Acid Methyl Ester (FAME). It will elute earlier than the DHSA derivative because it lacks the bulky TMS groups.
-
Risk:[3] If your biological assay involves PPAR activation or membrane fluidity, even 1% Oleic acid can override the effect of DHSA.
-
-
The Azelaic Acid Impurity: Appears as Dimethyl Azelate. Elutes much earlier (C9 chain vs C18 chain).
-
Risk:[3] Azelaic acid is a tyrosinase inhibitor and anti-keratinizing agent. Its presence will confound dermatological studies.
-
Conclusion and Recommendation
For preliminary screening or bulk formulation, Technical Grade (Supplier B type) may be acceptable only if recrystallization (Ethanol/Water) is performed in-house. However, for quantitative lipidomics, receptor binding assays, or metabolic flux studies, Analytical Grade (Supplier A type) is non-negotiable.
Final Recommendation: Always run a DSC melting point check upon receipt. If the melting point is below 125°C (for erythro) or 88°C (for threo), reject the lot for sensitive analytical work.
References
-
Organic Syntheses. (1959). 9,10-Dihydroxystearic Acid.[2][3][4][5][6][7][8][9][10] Coll. Vol. 4, p.317. (Definitive source for synthesis routes and melting points of Erythro vs Threo isomers). [Link]
-
PubChem. (n.d.). 9,10-Dihydroxystearic acid, erythro- Compound Summary. National Library of Medicine. (Chemical and physical property database).[5][9][10] [Link]
-
NIST Chemistry WebBook. (n.d.). Octadecanoic acid, 9,10-dihydroxy-, methyl ester. (Mass spectral data for identification).[6][10] [Link]
-
ResearchGate. (2007). Synthesis, purification and identification of 9,10-dihydroxystearic acid. (Modern validation of synthesis and NMR/IR characterization). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. DSpace [open.bu.edu]
- 3. chembk.com [chembk.com]
- 4. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Dihydroxystearic acid, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 9,10-Dihydroxystearic acid, erythro-
Executive Summary
9,10-Dihydroxystearic acid (erythro- isomer) is a high-melting point (>130°C) hydroxylated fatty acid used primarily in surfactant structuring, cosmetic formulation, and lipid metabolism research.[1] While generally classified as a moderate irritant, its handling requires specific protocols due to two often-overlooked factors: thermal hazards during solubilization (due to its high melting point) and hydrophobicity , which complicates decontamination.
This guide moves beyond generic "white powder" safety to provide a targeted operational workflow for researchers.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the specific hazards. The erythro isomer presents a distinct profile compared to standard liquid fatty acids.
| Hazard Category | GHS Classification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust Generation: High risk during weighing. Static charge can cause particle scattering. |
| Health | Skin/Eye Irritant (Cat 2/2A) | Lipophilicity: The compound adheres to skin and resists water wash-off, increasing contact time and irritation potential. |
| Thermal | High MP (~132°C) | Burn Risk: Solubilization often requires heating above 100°C (oil bath), exceeding standard water bath capabilities. |
| Environmental | Aquatic Chronic (Cat 4) | Disposal: Strict segregation from sink drains; must be treated as solid organic waste. |
Critical Note on Stereochemistry: The erythro isomer melts at ~132°C , whereas the threo isomer melts at ~95°C. Do not attempt to melt erythro-DHSA in a standard water bath; it will not liquefy, leading to potential overheating of the apparatus.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the solvent system used, not just the solute. DHSA is often dissolved in hot ethanol, chloroform, or DMSO.
A. Respiratory Protection[2][3][4][5]
-
Standard: Work within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Dusting Operations: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.
-
Why: Fatty acid dusts are irritating to the upper respiratory tract (STOT SE 3).
-
B. Hand Protection (Glove Selection)
-
Solid Handling: Nitrile Gloves (Minimum thickness: 0.11 mm).
-
Validation: Inspect for pinholes by inflating slightly before use.
-
-
Solution Handling (Solvent Dependent):
-
Ethanol/DMSO: Standard Nitrile is sufficient.
-
Chloroform/DCM:PVA (Polyvinyl alcohol) or Laminated Film (Silver Shield) gloves are required. Standard nitrile degrades rapidly (<5 mins) in chlorinated solvents.
-
C. Eye & Body Protection[5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory during heating/melting steps. Safety glasses with side shields are acceptable only for cold weighing.
-
Body: 100% Cotton Lab Coat (avoid synthetic blends that melt on skin contact if a thermal splash occurs).
Operational Workflow: Step-by-Step
Phase 1: Weighing & Static Control
Fatty acid powders are prone to static buildup, causing "jumping" during transfer.
-
Environment: Place balance inside the fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if available. Alternatively, wipe the spatula with an anti-static wipe before dipping.
-
Transfer: Use a glass weighing boat (reduces static compared to plastic).
-
Spill Hygiene: If powder spills, do not wipe with a wet cloth immediately. It will smear. Vacuum or dry-sweep first, then clean with 70% Ethanol.
Phase 2: Solubilization & Heating
The most dangerous phase due to thermal requirements.
-
Solvent Choice:
-
Heating Protocol (for erythro isomer):
-
Use a silicone oil bath or aluminum heating block set to 135°C.
-
Do not use an open flame or water bath.[5]
-
Secure the vessel: Clamp the reaction flask securely. As the solid melts, volume changes can shift the center of gravity.
-
Phase 3: Decontamination
Because DHSA is a lipid, water is ineffective for cleaning skin or surfaces.
-
Skin Contact: Immediately wash with liquid soap (undiluted) and rub gently to emulsify the lipid, then rinse with warm water.
-
Surface Cleaning: Spray with 70% Ethanol or Isopropanol to dissolve residues, then wipe with absorbent paper.
Visual Decision Logic (PPE Selection)
The following diagram illustrates the decision process for selecting PPE based on the experimental state.
Caption: Decision tree for PPE selection based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.
Disposal & Environmental Compliance
DHSA is classified as Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).[6]
-
Solid Waste: Contaminated weighing boats, paper towels, and gloves must be disposed of in the Solid Hazardous Waste bin (labeled "Contaminated Debris").
-
Liquid Waste:
-
Segregate based on the solvent.
-
Non-Halogenated Organic: If dissolved in Ethanol/DMSO.[2]
-
Halogenated Organic: If dissolved in Chloroform/DCM.
-
-
Sink Disposal: Strictly Prohibited. The compound will precipitate in cool pipes, causing clogs and environmental release.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12235229: 9,10-Dihydroxystearic acid, erythro-.[7] Retrieved from [Link]
-
Organic Syntheses. (1950). 9,10-Dihydroxystearic Acid.[1][8][2][4][6][7][9][10][11][12] Org. Synth. 30, 86. (Provides historical melting point verification). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9,10-Dihydroxystearic Acid [drugfuture.com]
- 5. cdc.gov [cdc.gov]
- 6. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9,10-Dihydroxystearic acid, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. larodan.com [larodan.com]
- 12. 9,10-dihydroxystearic acid, 120-87-6 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
